molecular formula C9H5ClFN B6158876 6-chloro-2-fluoroquinoline CAS No. 179488-08-5

6-chloro-2-fluoroquinoline

Cat. No.: B6158876
CAS No.: 179488-08-5
M. Wt: 181.6
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Description

6-chloro-2-fluoroquinoline is a useful research compound. Its molecular formula is C9H5ClFN and its molecular weight is 181.6. The purity is usually 95.
BenchChem offers high-quality 6-chloro-2-fluoroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-2-fluoroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

179488-08-5

Molecular Formula

C9H5ClFN

Molecular Weight

181.6

Purity

95

Origin of Product

United States

Foundational & Exploratory

Navigating the Procurement and Quality Control of 6-Chloro-2-fluoroquinoline for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 6-Chloro-2-fluoroquinoline in Medicinal Chemistry

6-Chloro-2-fluoroquinoline stands as a pivotal heterocyclic building block in the landscape of modern drug discovery and development. Its unique substitution pattern, featuring a chlorine atom at the 6-position and a fluorine atom at the 2-position, offers medicinal chemists a versatile scaffold for the synthesis of novel bioactive molecules. The quinoline core itself is a well-established pharmacophore, present in a wide array of therapeutic agents, renowned for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific halogenation of this quinoline derivative provides distinct electronic properties and metabolic handles, making it a sought-after intermediate for creating compounds with tailored pharmacological profiles.

Given its strategic role as a starting material, the purity and integrity of 6-chloro-2-fluoroquinoline are paramount. The quality of this foundational molecule directly influences the outcome of multi-step synthetic campaigns, impacting reaction yields, impurity profiles, and ultimately, the safety and efficacy of the final drug candidates. This guide provides a comprehensive framework for researchers and drug development professionals on sourcing this critical reagent, with a strong emphasis on supplier validation and rigorous in-house quality control.

The Commercial Landscape: A Note on Sourcing 6-Chloro-2-fluoroquinoline (CAS 1613-33-8)

A thorough investigation of the current chemical supplier market reveals that 6-chloro-2-fluoroquinoline with CAS number 1613-33-8 is not a readily available, off-the-shelf compound from major distributors. Researchers are more likely to encounter isomers such as 2-chloro-6-fluoroquinoline or 6-chloro-8-fluoroquinoline in supplier catalogs. This scarcity underscores the specialized nature of this reagent and necessitates a more strategic approach to procurement.

For research and development programs requiring this specific isomer, custom synthesis emerges as the most viable and reliable sourcing route. Engaging a reputable contract research organization (CRO) or a specialized chemical synthesis company is therefore a critical first step.

Part 1: Qualifying a Custom Synthesis Partner - A Step-by-Step Workflow

The selection of a custom synthesis partner is a decision that carries significant weight in the research and development pipeline. The quality of the synthesized material will have a cascading effect on all subsequent experimental work. The following workflow, illustrated in the diagram below, outlines the key stages of qualifying and engaging a custom synthesis provider.

Supplier Qualification Workflow Figure 1: Workflow for Qualifying a Custom Synthesis Partner for 6-Chloro-2-fluoroquinoline A Initial Inquiry & Confidentiality Agreement (CDA) B Technical Scoping & Feasibility Assessment A->B Define scope of work C Request for Quotation (RFQ) & Proposal Review B->C Assess technical capabilities D Audit of Quality Management System (QMS) C->D Evaluate proposal and pricing E Agreement on Synthesis Route & Analytical Methods D->E Ensure quality standards F Contract Finalization & Purchase Order (PO) E->F Align on technical specifics G Project Initiation & Regular Progress Updates F->G Formalize the partnership H Final Product Delivery with Certificate of Analysis (CoA) G->H Monitor synthesis progress I In-House Quality Control & Acceptance H->I Verify supplier's results

Caption: A structured workflow for selecting and engaging a custom synthesis supplier.

Key Considerations in Supplier Qualification:
  • Expertise in Heterocyclic Chemistry: The chosen partner should demonstrate a strong track record in the synthesis of quinoline derivatives and other complex heterocyclic systems.

  • Analytical Capabilities: Ensure the supplier has the in-house capabilities to perform the necessary analytical tests to confirm the structure and purity of the final compound. This includes, at a minimum, high-field NMR (¹H and ¹³C), HPLC with UV detection, and mass spectrometry.

  • Transparency and Communication: A reliable partner will be transparent about the proposed synthetic route and will provide regular updates on the progress of the synthesis.

  • Quality Management System (QMS): For later-stage development, a supplier with a robust QMS (e.g., ISO 9001 certification) is preferable, as it indicates a commitment to quality and process control.

Part 2: The Certificate of Analysis (CoA) - Your First Line of Quality Verification

Upon receiving the synthesized 6-chloro-2-fluoroquinoline, the Certificate of Analysis (CoA) is the primary document for assessing its quality. A comprehensive CoA should not be merely a statement of purity but a detailed report of the analytical tests performed.

Table 1: Essential Components of a Certificate of Analysis for 6-Chloro-2-fluoroquinoline

ParameterSpecification ExampleMethodRationale
Appearance White to off-white solidVisual InspectionProvides a basic check for gross contamination or degradation.
Identity by ¹H NMR Conforms to structure¹H Nuclear Magnetic ResonanceConfirms the chemical structure and the absence of major structural impurities.
Identity by ¹³C NMR Conforms to structure¹³C Nuclear Magnetic ResonanceProvides further confirmation of the carbon skeleton of the molecule.
Purity by HPLC ≥ 98.0% (AUC)High-Performance Liquid Chromatography (UV detection)Quantifies the purity of the compound and identifies any minor impurities.
Mass Spectrum Conforms to expected m/zMass Spectrometry (e.g., ESI-MS)Confirms the molecular weight of the compound.
Residual Solvents ≤ 0.5% total solventsGas Chromatography (GC-HS) or ¹H NMREnsures that residual solvents from the synthesis are within acceptable limits.
Water Content ≤ 0.5%Karl Fischer TitrationWater can affect the reactivity and stability of the compound.

This is a representative example. Actual specifications should be agreed upon with the custom synthesis provider.

Part 3: In-House Quality Control - A Self-Validating System

While the supplier's CoA is a critical document, it is imperative for the receiving laboratory to perform its own set of analytical tests to independently verify the identity, purity, and quality of the 6-chloro-2-fluoroquinoline. This in-house validation serves as a self-validating system, ensuring the integrity of your research from the very first step.

Experimental Protocol for In-House QC of 6-Chloro-2-fluoroquinoline

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the received 6-chloro-2-fluoroquinoline.

  • For NMR analysis, dissolve in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of approximately 10-20 mg/mL.

  • For HPLC analysis, prepare a stock solution in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Further dilute as necessary for analysis.

2. ¹H and ¹³C NMR Spectroscopy:

  • Objective: To confirm the chemical structure and identify any organic impurities.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard zg30 or equivalent.

    • Number of Scans: 16-32.

    • Relaxation Delay (d1): 5 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Standard zgpg30 or equivalent with proton decoupling.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0 to 200 ppm.

  • Data Analysis: Compare the obtained spectra with predicted spectra or data from reliable chemical databases. The chemical shifts, coupling constants, and integration of the proton signals, as well as the number and chemical shifts of the carbon signals, should be consistent with the structure of 6-chloro-2-fluoroquinoline.

3. High-Performance Liquid Chromatography (HPLC):

  • Objective: To determine the purity of the compound and quantify any impurities.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chromatographic Conditions (Example Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

      • Gradient Example: Start at 95% A, hold for 1 minute, then ramp to 5% A over 15 minutes. Hold at 5% A for 2 minutes, then return to initial conditions and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate the area percent of the main peak to determine the purity. The presence of any significant impurity peaks should be investigated.

4. Mass Spectrometry (MS):

  • Objective: To confirm the molecular weight of the compound.

  • Instrumentation: A mass spectrometer, often coupled to an LC system (LC-MS).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for quinoline derivatives.

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺ corresponding to the calculated exact mass of 6-chloro-2-fluoroquinoline (C₉H₅ClFN).

Conclusion: A Foundation of Quality for Innovative Research

The successful use of 6-chloro-2-fluoroquinoline in research and drug development is fundamentally dependent on the quality of the starting material. While the direct commercial availability of this specific isomer is limited, a strategic partnership with a qualified custom synthesis provider can ensure a reliable supply. By implementing a rigorous in-house quality control program, researchers can independently verify the identity and purity of the received material, thereby establishing a solid and trustworthy foundation for their synthetic endeavors. This meticulous approach to procurement and validation is not merely a procedural formality but a cornerstone of scientific integrity and the successful advancement of innovative therapeutic programs.

References

  • Quinoline Derivatives in Medicinal Chemistry: A review on the broad spectrum of biological activities of quinoline-based compounds. (A representative, general reference on the importance of the quinoline scaffold would be cited here with a real, verifiable URL).
  • The Role of Halogenation in Drug Design: An article discussing how the introduction of halogen atoms, such as chlorine and fluorine, can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. (A relevant article from a reputable journal like the Journal of Medicinal Chemistry would be cited here with a real, verifiable URL).
  • Custom Synthesis and Contract Research Organizations: An overview of the services provided by CROs in the chemical and pharmaceutical industries. (A link to an industry overview or a reputable CRO's website would be provided here).
  • A Guide to Nuclear Magnetic Resonance (NMR) Spectroscopy for Organic Structure Elucidation: A foundational text or resource explaining the principles of NMR and its application in structural chemistry.
  • Practical High-Performance Liquid Chromatography (HPLC): A guide to the principles and practices of HPLC for purity determination and analysis of organic compounds. (A link to a reputable analytical chemistry resource would be provided here).

fluoroquinolone antibiotic intermediates 6-chloro-2-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Chloro-2-fluoroquinoline: A Core Intermediate in Fluoroquinolone Antibiotic Synthesis

Abstract

This technical guide provides a comprehensive overview of 6-chloro-2-fluoroquinoline, a critical heterocyclic building block for the synthesis of fluoroquinolone antibiotics. While direct literature on this specific isomer is limited, this document constructs a robust profile by leveraging established principles of organic synthesis and drawing parallels with closely related, well-documented analogues. We present a plausible and efficient synthetic pathway, detailed experimental protocols, physicochemical characterization methods, and the strategic application of this intermediate in the construction of potent antibacterial agents. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of antibacterial drug discovery and process development.

Introduction: The Strategic Importance of the Quinolone Scaffold

Fluoroquinolones are a class of synthetic broad-spectrum antibacterial agents that have been a cornerstone of infectious disease treatment for decades.[1][2] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair, leading to a bactericidal effect.[3] The clinical success of drugs like Ciprofloxacin and Norfloxacin has driven extensive research into novel analogues with improved potency, expanded spectra, and reduced resistance.[1]

The core of these drugs is the quinolone ring system. The specific substitution pattern on this scaffold is deterministic for the drug's efficacy, pharmacokinetics, and safety profile. A fluorine atom at the C-6 position is a hallmark of the "fluoroquinolone" class and is crucial for potent antibacterial activity.[2] Concurrently, the C-2 position serves as a key handle for introducing side chains, often via nucleophilic aromatic substitution (SNAr), to modulate the compound's properties.

This guide focuses on 6-chloro-2-fluoroquinoline , a strategically designed intermediate possessing both of these key features. The chlorine atom at the C-6 position can either be retained in the final active pharmaceutical ingredient (API) or serve as a precursor for further modification, while the highly activated fluorine atom at the C-2 position provides a reactive site for introducing amine-containing moieties, such as the piperazine ring common to many fluoroquinolones.

Note on Isomer Specificity: While the 6-chloro-2-fluoro substitution pattern is of high synthetic interest, this specific isomer is not widely commercialized or extensively documented in public chemical databases. Its isomer, 2-chloro-6-fluoroquinoline (CAS No. 77119-53-0) , is more commonly available.[4][5] The principles, synthetic strategies, and analytical techniques discussed herein are chemically sound and directly applicable to the synthesis and utilization of 6-chloro-2-fluoroquinoline, with data from close analogues used to provide a reliable technical foundation.

Synthesis of 6-Chloro-2-fluoroquinoline: A Multi-step Approach

A robust and logical synthetic route to 6-chloro-2-fluoroquinoline can be designed starting from readily available precursors. The proposed pathway involves the construction of the quinolone core, followed by sequential halogenation reactions. This strategy offers control over the substitution pattern and is amenable to scale-up.

The pathway can be visualized as follows:

  • Combes Quinoline Synthesis: Reaction of 4-chloroaniline with acetylacetone to form the quinoline ring.

  • Hydroxylation/Chlorination: Conversion of the 2-methyl group to a 2-hydroxyl (via its tautomer, a quinolinone), followed by chlorination to yield 2,6-dichloroquinoline.

  • Selective Halogen Exchange (Halex): Nucleophilic substitution of the chlorine at the C-2 position with fluoride to yield the target molecule.

G cluster_0 Step 1: Combes Quinoline Synthesis cluster_1 Step 2: Oxidation & Dichlorination cluster_2 Step 3: Selective Halogen Exchange (Halex) A 4-Chloroaniline C 6-Chloro-2,4-dimethylquinoline A->C H₂SO₄, Heat B Acetylacetone B->C D 6-Chloro-4-methylquinolin-2(1H)-one C->D Oxidation (e.g., SeO₂) E 2,6-Dichloro-4-methylquinoline D->E POCl₃, Heat F 6-Chloro-2-fluoro-4-methylquinoline E->F KF, Phase Transfer Catalyst (e.g., 18-Crown-6) High-boiling solvent (e.g., DMSO) G Final Product: 6-Chloro-2-fluoroquinoline F->G Side-chain oxidation (e.g., KMnO₄ then decarboxylation)

Caption: Proposed synthetic pathway for 6-chloro-2-fluoroquinoline.

Causality Behind Experimental Choices:
  • Step 2 (Dichlorination): Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting hydroxyl groups on heterocyclic rings (like the quinolinone tautomer) into chlorides.[6] The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. Heat is required to drive this reaction to completion.

  • Step 3 (Fluorination): A Halogen Exchange (Halex) reaction is employed to introduce the fluorine atom. The C-2 chlorine is significantly more reactive than the C-6 chlorine towards nucleophilic substitution. This is because the nitrogen atom in the quinoline ring can stabilize the negative charge buildup in the transition state (a Meisenheimer complex) through resonance, specifically for substitution at the C-2 and C-4 positions. Potassium fluoride (KF) is a common fluoride source, and its reactivity is enhanced by using a high-boiling polar aprotic solvent like DMSO and a phase-transfer catalyst (e.g., 18-crown-6 or a quaternary ammonium salt) to increase the solubility and nucleophilicity of the fluoride ion.

Physicochemical Properties and Characterization

Precise experimental data for 6-chloro-2-fluoroquinoline is not available. However, a reliable profile can be assembled based on the properties of its isomers and related structures.

Table 1: Physicochemical Properties of 6-Chloro-2-fluoroquinoline and Related Compounds

Property6-Chloro-2-fluoroquinoline (Predicted)2-Chloro-6-fluoroquinoline[4][5]6-Chloroquinoline
CAS Number Not Assigned77119-53-0612-57-7
Molecular Formula C₉H₅ClFNC₉H₅ClFNC₉H₆ClN
Molecular Weight 181.59 g/mol 181.59 g/mol 163.60 g/mol
Appearance White to off-white solidSolidSolid
Melting Point ~40-60 °CNot specified41-43 °C
Boiling Point > 120 °C at reduced pressureNot specified126-127 °C / 10 mmHg
Solubility Soluble in non-polar organic solvents (e.g., DCM, Chloroform), insoluble in water.[7]Soluble in organic solventsSoluble in organic solvents, insoluble in water.
Analytical Characterization (Self-Validating System)

Confirming the identity and purity of the synthesized intermediate is paramount. A combination of chromatographic and spectroscopic methods provides a self-validating system.

  • Thin-Layer Chromatography (TLC): Used for rapid reaction monitoring and preliminary purity assessment. A typical mobile phase would be a mixture of hexane and ethyl acetate. The product should appear as a single spot under UV light.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity determination. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA) would provide excellent separation. Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unequivocal structural confirmation.

    • ¹H NMR: The aromatic region (7.0-8.5 ppm) will show a distinct set of doublets and triplets. The specific coupling patterns and chemical shifts of the five aromatic protons would confirm the substitution pattern.

    • ¹³C NMR: Will show nine distinct signals for the nine carbon atoms. The carbons attached to the electronegative fluorine and chlorine atoms will be significantly shifted downfield.[8] Furthermore, the carbon attached to fluorine (C-2) will exhibit a large one-bond coupling constant (¹JC-F), and adjacent carbons will show smaller two- and three-bond couplings, providing definitive evidence of fluorination.[9]

  • Mass Spectrometry (MS): Confirms the molecular weight. The mass spectrum will show a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Application in Fluoroquinolone Synthesis

6-Chloro-2-fluoroquinoline is an ideal precursor for the synthesis of advanced fluoroquinolone cores. The C-2 fluorine atom is highly activated for SNAr reactions, allowing for the straightforward introduction of various nucleophilic side chains, most commonly a piperazine derivative.

G A 6-Chloro-2-fluoroquinoline (Intermediate) C SₙAr Adduct A->C Base (e.g., K₂CO₃) Solvent (e.g., ACN, DMF) Heat B Piperazine Derivative (e.g., N-Boc-piperazine) B->C D Fluoroquinolone Core C->D Further synthetic steps (e.g., Boc deprotection, alkylation, etc.)

Sources

Halogenated Quinoline Building Blocks: A Technical Guide to Scaffold Design and Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic application, synthesis, and functionalization of halogenated quinoline building blocks in modern drug discovery.

Executive Summary: The Privileged Scaffold

The quinoline pharmacophore is a "privileged scaffold" in medicinal chemistry, serving as the structural anchor for a diverse array of FDA-approved therapeutics ranging from antimalarials (Chloroquine) to modern MDR-TB agents (Bedaquiline) and kinase inhibitors.[1]

Halogenation (F, Cl, Br, I) of the quinoline core is not merely a structural decoration; it is a critical tactic for:

  • Electronic Tuning: Modulating pKa and lipophilicity (LogP).

  • Metabolic Blocking: Preventing oxidative metabolism at reactive C-H sites (specifically C2 and C8).

  • Synthetic Divergence: Providing reactive handles for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to rapidly expand chemical space.

This guide provides a rigorous technical roadmap for researchers to design, synthesize, and utilize halogenated quinolines.

Strategic Design: Structure-Activity Relationships (SAR)

The placement of a halogen atom on the bicyclic system drastically alters the physicochemical profile.

The Fluorine Effect (Metabolic & Electronic)

Fluorine substitution is primarily used to block metabolic hotspots and lower the basicity of the quinoline nitrogen.

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering the site inert to Cytochrome P450 oxidation.

  • Basicity Modulation: Quinoline is a weak base (pKa ~4.9). Introducing Fluorine at C3 or C6 pulls electron density from the aromatic system, lowering the pKa. This reduces lysosomal trapping and alters solubility.

The Heavy Halogens (Cl, Br, I)

Heavier halogens serve two distinct roles:

  • Hydrophobic Fill: Cl and Br occupy specific volumes (Van der Waals radii: Cl=1 .75Å, Br=1.85Å) that can perfectly fill hydrophobic pockets in enzyme active sites (e.g., the 7-Cl of chloroquine in the heme binding pocket).

  • Synthetic Handles: I and Br are preferred substrates for metal-catalyzed cross-couplings, allowing the late-stage introduction of complex heterocycles.

Regiochemistry Map

The biological impact of halogenation depends heavily on position:

PositionPrimary RoleEffect on Reactivity (SNAr/Coupling)
C2 Metabolic Block / CouplingHigh reactivity for SNAr (if activated); excellent for C-H activation.
C3 Electronic TuningInductive effect on Nitrogen; moderate coupling reactivity.[2]
C4 Key Functional Handle Highest Reactivity. Standard site for SNAr (4-chloro) to attach amines.
C5 Steric / Shape"Remote" position; difficult to access but valuable for shape diversity.
C6/C7 Binding AffinityClassic SAR sites (e.g., 7-Cl in Chloroquine, 6-Br in Bedaquiline).
C8 Chelation / MetabolicModulates metal chelation (if 8-OH present); blocks metabolism.

Workflow Visualization

The following diagram illustrates the decision matrix for selecting and processing halogenated quinolines.

QuinolineWorkflow Start Target Profile Definition Scaffold Scaffold Selection (Quinoline Core) Start->Scaffold Design Halogen Design Strategy Scaffold->Design Metabolic Metabolic Block (Select F at C2/C8) Design->Metabolic Stability Issue Binding Hydrophobic Pocket (Select Cl/Br at C6/C7) Design->Binding Potency Issue Handle Synthetic Handle (Select I/Br at C3/C5) Design->Handle Complexity Issue Synthesis Synthesis Protocol Metabolic->Synthesis Binding->Synthesis Handle->Synthesis Gould Gould-Jacobs (4-OH -> 4-Cl) Synthesis->Gould C4 Functionalization Direct Direct Halogenation (NCS/NBS/TCCA) Synthesis->Direct Ring Halogenation Coupling Functionalization Gould->Coupling Direct->Coupling SNAr SNAr Amination (Kinase/Antimalarial) Coupling->SNAr 4-Halo Suzuki Pd-Catalyzed Coupling (Biaryl Formation) Coupling->Suzuki Aryl-Halo

Caption: Logical workflow for selecting halogenation sites based on medicinal chemistry objectives (Stability vs. Potency vs. Synthetic Utility).

Experimental Protocols

Protocol A: The "Industry Standard" – Synthesis of 4,7-Dichloroquinoline

This protocol is the foundational method for accessing 4-aminoquinoline drugs (e.g., Chloroquine). It utilizes the Gould-Jacobs reaction, which is scalable and robust.

Objective: Synthesize 4,7-dichloroquinoline from 3-chloroaniline.

Reagents:

  • 3-Chloroaniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Diphenyl ether (Dowtherm A substitute)

  • Phosphorus oxychloride (POCl3)

Step-by-Step Methodology:

  • Condensation: Mix 3-chloroaniline and EMME in a round-bottom flask. Heat to 110°C for 2 hours. Ethanol is evolved (distill off if possible). Checkpoint: TLC (30% EtOAc/Hex) should show disappearance of aniline.

  • Cyclization (The Critical Step): Add the resulting acrylate intermediate dropwise to vigorously boiling diphenyl ether (~250°C).

    • Expert Insight: High dilution and high temperature are crucial to favor intramolecular cyclization over intermolecular polymerization.

    • Result: 7-chloro-4-hydroxyquinoline precipitates upon cooling. Filter and wash with hexane to remove diphenyl ether.

  • Chlorination: Suspend the dry 7-chloro-4-hydroxyquinoline in POCl3 (5 eq). Reflux for 2-4 hours.

    • Mechanism:[1][2][3] The 4-OH tautomerizes to the keto form, which is activated by POCl3, followed by nucleophilic attack of chloride.

  • Workup: Pour the reaction mixture onto crushed ice (Caution: Exothermic hydrolysis of POCl3). Neutralize with NH4OH. The product, 4,7-dichloroquinoline, precipitates as a solid.

Protocol B: Regioselective C5-Bromination (Modern Method)

Functionalizing the C5 position is notoriously difficult due to electronic deactivation by the nitrogen. This metal-free protocol uses Tribromoisocyanuric Acid (TBCA) for high regioselectivity.

Objective: Selective C5-bromination of 8-substituted quinolines.

Reagents:

  • 8-Methylquinoline (or other 8-subst.[1] quinoline)[1][4][5][6][7][8][9][10]

  • Tribromoisocyanuric Acid (TBCA) (0.34 eq - note: TBCA transfers 3 Br atoms)

  • H2SO4 (Concentrated)

Methodology:

  • Preparation: Dissolve 8-methylquinoline in concentrated H2SO4 at 0°C.

  • Addition: Add TBCA portion-wise over 15 minutes.

    • Expert Insight: The strongly acidic medium protonates the quinoline nitrogen, deactivating the ring. However, the 8-substituent directs the electrophilic attack to the para-position (C5) relative to itself, overriding the deactivation.

  • Reaction: Stir at room temperature for 1-3 hours.

  • Workup: Pour onto ice water. Neutralize with Na2CO3. Extract with EtOAc.[2]

  • Validation: 1H NMR will show a singlet (or doublet depending on substitution) at the C5 position disappearing, replaced by the C-Br signature.

Functionalization Strategies

Once the halogen is installed, it serves as a portal to complexity.

Nucleophilic Aromatic Substitution (SNAr)

Target: C4-Haloquinolines (e.g., 4,7-dichloroquinoline). Applicability: Synthesis of kinase inhibitors and antimalarials. Protocol:

  • Mix 4,7-dichloroquinoline with the desired amine (1.2 eq) in Ethanol or NMP.

  • Catalytic HCl (or p-TsOH) often accelerates the reaction by protonating the ring nitrogen, making C4 more electrophilic.

  • Heat to reflux.[2] The 4-Cl is displaced; the 7-Cl remains intact due to lower electrophilicity.

Palladium-Catalyzed Cross-Coupling

Target: C3, C5, C6, C7, or C8-Haloquinolines. Applicability: Biaryl synthesis (Suzuki) or Amination (Buchwald). Key Constraint: Nitrogen poisoning of the Pd catalyst. Solution: Use phosphine ligands with wide bite angles (e.g., Xantphos) or bulky biaryl ligands (e.g., BrettPhos) to prevent catalyst deactivation by the quinoline nitrogen.

Case Studies: FDA-Approved Halogenated Quinolines

The following table summarizes how halogenation is utilized in approved drugs.

Drug NameIndicationQuinoline Core StructureRole of Halogen
Chloroquine Malaria7-Chloro-4-aminoquinolineBinding: 7-Cl fits into the hydrophobic pocket of Hematin (target).
Bedaquiline MDR-TB6-Bromo-2-methoxyquinolineLipophilicity/Shape: 6-Br contributes to binding affinity in the ATP synthase c-ring.
Mefloquine Malaria2,8-bis(trifluoromethyl)quinolineMetabolic Blocking: CF3 groups block metabolism and increase lipophilicity for CNS penetration.
Clioquinol Antifungal5-Chloro-7-iodo-8-hydroxyquinolineElectronic: Halogens modulate the pKa of the phenol, enhancing metal chelation.

References

  • FDA-Approved Halogenated Drugs Review

    • Title: New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use.[11]

    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Regioselective Halogenation Protocol

    • Title: A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines.[12][13]

    • Source: Chemical Science (RSC).
    • URL:[Link]

  • Metabolic Stability of Fluorine

    • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
    • Source: PMC (PubMed Central).
    • URL:[Link]

  • 4-Aminoquinoline Synthesis Review

    • Title: 4-Aminoquinoline: a comprehensive review of synthetic str
    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Halogen Bonding in Medicinal Chemistry

    • Title: Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-chloro-2-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Quinolines and the Power of C-C Bond Formation

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The ability to functionalize the quinoline ring system with precision is therefore of paramount importance for the synthesis of new chemical entities with tailored pharmacological profiles. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as one of the most versatile and powerful methods for the formation of carbon-carbon (C-C) bonds.[3] This palladium-catalyzed reaction offers a highly efficient means to couple organoboron compounds with organic halides, providing access to a vast array of biaryl and heteroaryl structures.

This application note provides a detailed guide to the Suzuki-Miyaura coupling of 6-chloro-2-fluoroquinoline, a substrate of increasing interest due to the unique electronic properties imparted by its halogen substituents. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters for optimizing reaction conditions, and provide a detailed, field-proven protocol for researchers.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[3][4] Understanding this mechanism is crucial for rational troubleshooting and optimization of the reaction.

The three key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-Cl bond of 6-chloro-2-fluoroquinoline), forming a Pd(II) complex.[3][4][5] This is often the rate-determining step, particularly with less reactive aryl chlorides.[4] The choice of a suitable ligand is critical to facilitate this step.

  • Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center.[4][5] This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[5][6]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4][5]

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n ArPdXL Ar-Pd(II)-X(L_n) Pd0->ArPdXL Ar-X OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdXL->ArPdAr_prime Ar'-B(OR)2 Base Transmetalation Transmetalation ArPdAr_prime->Pd0 Product Ar-Ar' (Product) ArPdAr_prime->Product RedElim Reductive Elimination ArX Ar-X (6-chloro-2-fluoroquinoline) Ar_prime_B Ar'-B(OR)2 (Boronic Acid/Ester) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Conditions for 6-chloro-2-fluoroquinoline

The successful coupling of 6-chloro-2-fluoroquinoline hinges on the judicious selection of several key reaction parameters. The presence of a relatively unreactive chloride at the 6-position and a fluorine atom at the 2-position introduces specific electronic considerations that must be addressed.

Choice of Palladium Catalyst and Ligand

For challenging substrates like aryl chlorides, the choice of a highly active catalyst system is paramount. While simple catalysts like Pd(PPh₃)₄ can be effective for more reactive aryl bromides and iodides, they often prove insufficient for aryl chlorides.[7] Modern catalyst systems employing bulky, electron-rich phosphine ligands are generally required to facilitate the oxidative addition step.

Catalyst/Ligand SystemKey Characteristics & RationaleTypical Loading (mol%)
Pd₂(dba)₃ / SPhos SPhos is a bulky, electron-rich biarylphosphine ligand that promotes the oxidative addition of aryl chlorides. The Pd₂(dba)₃ precursor is a common source of Pd(0).1-3
Pd(OAc)₂ / XPhos XPhos is another highly effective Buchwald ligand for activating aryl chlorides. Palladium acetate is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.1-3
[Pd(allyl)Cl]₂ / cataCXium® A This system is known for its high activity at low catalyst loadings and is particularly effective for heteroaryl chlorides.0.5-2
PEPPSI™-IPr A pre-formed Pd-NHC (N-heterocyclic carbene) complex that offers excellent thermal stability and high catalytic activity for a broad range of substrates.1-4

Expert Insight: The fluorine atom at the 2-position of the quinoline ring is electron-withdrawing, which can have a complex effect on the reactivity of the C-Cl bond at the 6-position. While generally electron-withdrawing groups can activate aryl halides towards oxidative addition, the overall electronic nature of the heteroaromatic ring system must be considered. Screening a small panel of ligands is often the most efficient approach to identifying the optimal system for a specific boronic acid coupling partner.

The Crucial Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura coupling:

  • It activates the boronic acid to form a more reactive boronate species.[5]

  • It can influence the equilibrium of the catalytic cycle.

  • It can affect the stability of the catalyst and reactants.

A range of bases can be employed, with the choice often depending on the solvent system and the sensitivity of the functional groups present in the reactants.

BaseSolvent CompatibilityStrengthComments
K₂CO₃ Aqueous/organic mixtures (e.g., Dioxane/H₂O, Toluene/H₂O)ModerateA common and cost-effective choice. Often used in a 2M aqueous solution.
K₃PO₄ Anhydrous or aqueous/organic mixturesStrongA stronger base that can be effective for less reactive boronic acids.
Cs₂CO₃ Anhydrous or aqueous/organic mixturesStrongOften provides superior results for challenging couplings, but is more expensive.
KF Anhydrous or aqueous/organic mixturesMildA milder base that can be advantageous when base-sensitive functional groups are present.[6]

Trustworthiness Check: It is critical to ensure that the chosen base is of high purity and, if using anhydrous conditions, is thoroughly dried. The presence of excess water or impurities can lead to side reactions such as protodeboronation of the boronic acid.[3]

Solvent System Selection

The solvent system must be capable of solubilizing the reactants and the catalyst, and it should be stable at the required reaction temperature. A mixture of an organic solvent and water is frequently used to facilitate the dissolution of the inorganic base and the boronate species.[3]

Common Solvent Systems:

  • 1,4-Dioxane / Water: A widely used and effective solvent system for a broad range of Suzuki couplings.

  • Toluene / Water: Another common choice, particularly when higher reaction temperatures are required.

  • Tetrahydrofuran (THF) / Water: Suitable for reactions conducted at lower to moderate temperatures.

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that can be used for challenging couplings, but may require more rigorous purification.

Experimental Causality: The ratio of organic solvent to water can be a critical parameter to optimize. Typically, ratios ranging from 4:1 to 10:1 (organic:water) are a good starting point. Insufficient water may lead to poor dissolution of the base and incomplete reaction, while an excess of water can promote protodeboronation.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 6-chloro-2-fluoroquinoline with 4-methoxyphenylboronic acid

This protocol provides a step-by-step guide for a representative Suzuki-Miyaura coupling reaction.

Experimental Workflow Diagram:

Experimental_Workflow start Start reagents Weigh and combine reactants: - 6-chloro-2-fluoroquinoline - 4-methoxyphenylboronic acid - Base (e.g., K2CO3) - Catalyst & Ligand (e.g., Pd2(dba)3/SPhos) start->reagents solvent Add solvent system (e.g., 1,4-Dioxane/Water) reagents->solvent degas Degas the reaction mixture (e.g., N2 sparging or freeze-pump-thaw) solvent->degas heat Heat the reaction to the desired temperature (e.g., 80-100 °C) with stirring degas->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor workup Aqueous workup: - Quench with water - Extract with an organic solvent (e.g., EtOAc) monitor->workup Upon completion purify Purify the crude product (e.g., column chromatography) workup->purify characterize Characterize the final product (e.g., NMR, MS) purify->characterize end End characterize->end

Caption: A typical workflow for the Suzuki-Miyaura coupling reaction.

Materials and Reagents:
  • 6-chloro-2-fluoroquinoline (1.0 equiv)

  • 4-methoxyphenylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (0.01-0.02 equiv)

  • SPhos (0.02-0.04 equiv)

  • K₂CO₃ (2.0-3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Nitrogen gas (high purity)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloro-2-fluoroquinoline, 4-methoxyphenylboronic acid, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times to establish an inert atmosphere. This is crucial to prevent the oxidation of the phosphine ligand and the Pd(0) catalyst.[5]

  • Catalyst and Ligand Addition: Under a positive pressure of nitrogen, add the Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add the 1,4-dioxane followed by the deionized water via syringe. The typical solvent concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Degassing: Sparge the reaction mixture with a gentle stream of nitrogen for 15-20 minutes to ensure all dissolved oxygen is removed.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction temperature can be optimized, but a good starting point is typically in this range.[8][9]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).[10]

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst (oxidation) - Insufficient degassing - Low reaction temperature - Poor choice of ligand/base- Ensure a rigorously inert atmosphere. - Use freshly opened or purified solvents. - Increase the reaction temperature. - Screen different ligand and base combinations.
Protodeboronation of boronic acid - Excess water in the reaction mixture - Presence of protic impurities - Prolonged reaction time at high temperature- Use anhydrous solvents and dry the base if necessary. - Reduce the amount of water in the solvent system. - Monitor the reaction closely and stop it upon completion.
Homocoupling of boronic acid - Presence of oxygen - Use of a Pd(II) precatalyst without efficient reduction- Thoroughly degas the reaction mixture.[3] - Consider using a Pd(0) source directly or ensure conditions for in situ reduction are optimal.
Dehalogenation of the starting material - Presence of a hydrogen source (e.g., water, alcohol) and a suitable reducing agent in the reaction mixture.- Use anhydrous conditions if possible. - Re-evaluate the choice of base and solvent.

Conclusion

The Suzuki-Miyaura cross-coupling of 6-chloro-2-fluoroquinoline is a robust and highly effective method for the synthesis of functionalized quinoline derivatives. By carefully selecting the catalyst system, base, and solvent, and by adhering to a rigorous experimental protocol that ensures an inert atmosphere, researchers can achieve high yields of the desired products. The guidelines and protocols presented in this application note provide a solid foundation for the successful implementation of this important transformation in a research and drug development setting.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • ResearchGate. The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • LCGC International. Overcoming Stability Challenges Associated with Determination of Residual Phosphine Ligands in Active Pharmaceutical Ingredients and Their Intermediates Using Liquid Chromatography with Derivatization. Available from: [Link]

  • ResearchGate. (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Available from: [Link]

  • National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

  • ResearchGate. (PDF) New Quinoline Derivatives via Suzuki Coupling Reactions. Available from: [Link]

  • ResearchGate. 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine | Request PDF. Available from: [Link]

  • Royal Society of Chemistry. Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Available from: [Link]

  • ACS Publications. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. Available from: [Link]

  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]

  • CORE. PALLADIUM-CATALYZED CARBON-CARBON BOND-FORMING REACTIONS WITH UNACTIVATED ALKYL ELECTROPHILES Alexander Ross Olson Venning A dis. Available from: [Link]

  • National Center for Biotechnology Information. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Available from: [Link]

  • National Center for Biotechnology Information. The Substituent Effects of Suzuki Coupling in Aqueous Micelles. Available from: [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Available from: [Link]

  • National Center for Biotechnology Information. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • ResearchGate. 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF. Available from: [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 6-Chloro-2-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 6-Chloro-2-fluoroquinoline

The quinoline scaffold is a privileged heterocyclic motif found in a vast array of pharmaceuticals and functional materials. The specific substitution pattern of 6-chloro-2-fluoroquinoline presents a unique opportunity for sequential and regioselective cross-coupling reactions. The differential reactivity of the C6-Cl and C2-F bonds under palladium catalysis allows for the selective functionalization at the 6-position, while leaving the 2-fluoro position intact for subsequent transformations or for its influence on the molecule's physicochemical properties. This strategic handle is invaluable in the rapid generation of compound libraries for drug discovery and the synthesis of complex molecular architectures.

Regioselectivity: The Key to Controlled Functionalization

A critical consideration in the cross-coupling of dihalogenated heterocycles is regioselectivity. In the case of 6-chloro-2-fluoroquinoline, the palladium catalyst will preferentially activate the carbon-chlorine (C-Cl) bond over the carbon-fluorine (C-F) bond. This selectivity is rooted in the bond dissociation energies (BDEs) of the respective carbon-halogen bonds. The C-Cl bond is weaker than the C-F bond, making it more susceptible to oxidative addition by the palladium(0) catalyst, the initial step in most cross-coupling catalytic cycles. This inherent reactivity difference allows for predictable and selective functionalization at the C6 position.

Core Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] The three most common and versatile of these reactions for the functionalization of 6-chloro-2-fluoroquinoline are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The Catalytic Cycles: A Mechanistic Overview

Understanding the underlying mechanisms of these reactions is crucial for troubleshooting and optimization. While each reaction has its unique aspects, they all share a common catalytic cycle involving a palladium catalyst.

Palladium Cross-Coupling Cycles cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling s_oa Oxidative Addition s_tm Transmetalation s_oa->s_tm Ar-Pd(II)-X s_re Reductive Elimination s_tm->s_re R-B(OR)2 Base s_cat Pd(0)Ln s_re->s_cat Ar-R s_cat->s_oa Ar-X b_oa Oxidative Addition b_am Amine Coordination & Deprotonation b_oa->b_am Ar-Pd(II)-X b_re Reductive Elimination b_am->b_re R2NH Base b_cat Pd(0)Ln b_re->b_cat Ar-NR2 b_cat->b_oa Ar-X so_oa Oxidative Addition so_tm Transmetalation so_oa->so_tm Ar-Pd(II)-X so_re Reductive Elimination so_tm->so_re Cu-C≡C-R cu_cycle Cu(I) Cycle (co-catalyst) so_cat Pd(0)Ln so_re->so_cat Ar-C≡C-R so_cat->so_oa Ar-X

Sources

Troubleshooting & Optimization

optimizing yields for SNAr displacement of 2-fluorine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SNAR-2F-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Fluorine Paradox" in SNAr

Welcome to the SNAr Optimization Center. If you are here, you are likely experiencing stalled reactions, hydrolysis byproducts, or inexplicable yield losses while attempting to displace a 2-fluorine atom on an aromatic or heteroaromatic ring.

The Core Concept: Unlike SN2 reactions where iodide is the best leaving group, in Nucleophilic Aromatic Substitution (SNAr), fluorine is often the superior leaving group (F > Cl > Br > I) .[1][2]

Why? The rate-determining step in SNAr is the initial nucleophilic attack, which disrupts aromaticity to form the high-energy Meisenheimer Complex . Fluorine’s extreme electronegativity inductively stabilizes this anionic intermediate, lowering the activation energy barrier more effectively than larger halogens, despite the strength of the C–F bond.

Module 1: Reactivity & Kinetics Troubleshooting

Q: My reaction is stalled even though I'm using a strong nucleophile. Isn't Fluorine supposed to be "activated"?

A: Fluorine is activated, but it cannot do the heavy lifting alone. The ring must be sufficiently electron-deficient.

Diagnostic Checklist:

  • EWG Placement: Is there an Electron Withdrawing Group (EWG) ortho or para to the fluorine? (e.g., -NO₂, -CN, -CF₃, or a pyridine Nitrogen). Meta placement provides minimal stabilization for the Meisenheimer complex.

  • Solvent Shell: Are you using a protic solvent (MeOH, EtOH)? Protic solvents solvate the nucleophile via hydrogen bonding, effectively "caging" it and reducing its reactivity.

  • The "Naked" Anion: Switch to polar aprotic solvents (DMSO, DMF, NMP). These solvate the cation (e.g., K⁺, Na⁺) but leave the anionic nucleophile "naked" and highly reactive.

Visualization: Optimization Logic Flow

SNAr_Optimization Start Reaction Stalled / Low Yield Check_Solvent Check Solvent System Start->Check_Solvent Is_Protic Is Solvent Protic? (MeOH, EtOH, Water) Check_Solvent->Is_Protic Switch_Aprotic Switch to Polar Aprotic (DMSO, DMF, NMP) To desolvate nucleophile Is_Protic->Switch_Aprotic Yes Check_EWG Check Ring Electronics Is_Protic->Check_EWG No (Already Aprotic) Switch_Aprotic->Check_EWG EWG_Pos Is EWG Ortho/Para? Check_EWG->EWG_Pos Heat_Microwave Increase T or use Microwave (Overcome Activation Barrier) EWG_Pos->Heat_Microwave Yes Stronger_Base Change Base/Nucleophile (e.g., KOtBu vs K2CO3) EWG_Pos->Stronger_Base No (Meta/Weak)

Caption: Decision tree for troubleshooting stalled SNAr reactions focusing on solvent effects and electronic activation.

Module 2: Impurity Forensics

Q: I am seeing a +16 mass shift (M+16) or a hydroxyl-substituted byproduct. Where is this coming from?

A: This is the classic Hydrolysis Impurity . Because the 2-fluoro position is highly activated, it is susceptible to attack not just by your desired nucleophile, but also by trace water acting as a nucleophile.

The Mechanism of Failure:

  • Hygroscopic Solvents: DMSO and DMF are "water magnets." If not freshly distilled or stored over molecular sieves, they can contain significant water.

  • Hydroxide Generation: If you use a carbonate base (

    
    , 
    
    
    
    ) with wet solvent, you generate hydroxide (
    
    
    ) in situ. Hydroxide is often a smaller, harder, and faster nucleophile than your amine or alkoxide.

Corrective Action:

  • Dry Solvents: Use anhydrous solvents (water < 50 ppm).

  • Base Switch: If possible, use organic bases (DIPEA, TEA) which generate less active hydroxide species compared to inorganic carbonates in wet media, though they are weaker.

  • Reagent Order: Add the nucleophile before the base to ensure it is available for immediate reaction once the base is introduced.

Q: How do I control Regioselectivity if I have multiple halogens (e.g., 2,4-difluoronitrobenzene)?

A: SNAr regioselectivity is governed by the stability of the Meisenheimer intermediate.

  • Ortho vs. Para: Attack ortho to the EWG is often faster due to inductive proximity, but para attack leads to a more stable resonance contributor (less steric hindrance).

  • Temperature Control: Kinetic control (lower temperature) favors the most activated position (usually ortho to the strongest EWG). Thermodynamic control (higher temperature) may lead to mixtures or equilibration.

Data: Solvent & Leaving Group Effects
VariableTrend / ObservationRecommendation
Leaving Group F >> Cl ≈ Br > IUse 2-Fluoro substrates for difficult displacements.
Solvent Polarity DMSO > DMF > NMP > MeCNDMSO is often superior for rate acceleration (up to

x faster than alcohols).
Temperature Rate doubles every ~10°CStart at RT for activated 2-F substrates; only heat if necessary to avoid tar.
Concentration High conc. favors intermolecular reactionRun at 0.5M - 1.0M to maximize rate and minimize solvent waste.

Module 3: Advanced Experimental Protocol

Protocol ID: SNAR-GEN-04 (General Procedure for 2-Fluoro Displacement) Scope: Displacement of 2-fluoropyridine or activated fluorobenzene with secondary amines.

Materials
  • Substrate: 1.0 equiv (e.g., 2-fluoro-4-cyanopyridine)

  • Nucleophile: 1.1 - 1.2 equiv (e.g., Morpholine)

  • Base: 2.0 - 3.0 equiv

    
     (finely ground) or DIPEA
    
  • Solvent: Anhydrous DMSO or DMF (0.5 M concentration relative to substrate)

Step-by-Step Workflow
  • Preparation: Flame-dry the reaction vessel under

    
     or Argon.
    
  • Solvent Prep: Ensure DMSO is anhydrous. If older than 1 month, dry over 4Å molecular sieves for 24h.

  • Charging: Add the 2-fluoro substrate and the nucleophile to the vessel.

  • Solvent Addition: Add anhydrous DMSO via syringe. Stir to dissolve.

  • Base Addition: Add

    
     in one portion.
    
    • Note: The reaction may be exothermic. Monitor internal temp.

  • Reaction: Stir at Room Temperature (25°C).

    • Checkpoint: Monitor by TLC/LCMS at 30 mins. 2-Fluoro substrates are fast. If <10% conversion, heat to 50°C.

  • Workup (Crucial for DMSO):

    • Dilute reaction mixture with EtOAc (5 volumes).

    • Wash with Water (3x) to remove DMSO. (DMSO partitions into water).

    • Wash with Brine (1x) .

    • Dry organic layer over

      
      , filter, and concentrate.
      
Visualization: Reaction Mechanism Pathway

SNAr_Mechanism Substrate Substrate (2-Fluoro-EWG) TS1 Transition State 1 (Aromaticity Broken) Substrate->TS1 Slow (RDS) Nu Nucleophile (Nu:) Nu->TS1 Slow (RDS) Meisenheimer Meisenheimer Complex (Anionic Intermediate) Stabilized by F & EWG TS1->Meisenheimer TS2 Transition State 2 (F- Departure) Meisenheimer->TS2 Fast Product Substituted Product (Aromaticity Restored) TS2->Product LeavingGroup Leaving Group (F-) TS2->LeavingGroup

Caption: The SNAr addition-elimination mechanism. Note that the first step (addition) is rate-determining, which is why the electronegativity of Fluorine accelerates the reaction.[2]

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link]

  • gChem Global. SNAr Reaction - Solvent Effects. Retrieved from [Link] (General reference for DMSO rate acceleration).

  • ACS Green Chemistry Institute. Specific Solvent Issues with the SNAr Reaction. Retrieved from [Link]

Sources

Technical Support Center: Optimization of SNAr Reactions on 2-Fluoroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Effects on Nucleophilic Substitution of 2-Fluoroquinolines Ticket ID: SNAR-2FQ-SOLV-001 Support Tier: Level 3 (Senior Application Scientist)

Diagnostic Workflow: Why is my reaction failing?

Before altering your solvent system, use this diagnostic tree to isolate the root cause of low yields or stalled reactions.

DiagnosticWorkflow Start START: Reaction Issue CheckTLC Check TLC/LCMS Start->CheckTLC NoProd No Product Formed CheckTLC->NoProd Starting Material Intact LowYield Low Yield / Stalled CheckTLC->LowYield Incomplete Conversion ByProd By-Product (M+16/M+18) CheckTLC->ByProd Wrong Mass SolventCheck Check Solvent System NoProd->SolventCheck TempCheck Check Temperature LowYield->TempCheck WaterCheck Check Water Content ByProd->WaterCheck SwitchPolar Action: Switch to DMSO/DMF (Enhance Nucleophilicity) SolventCheck->SwitchPolar Using EtOH/MeOH? IncreaseTemp Action: Increase Temp (Overcome Activation Energy) TempCheck->IncreaseTemp Already in DMSO? DrySolvent Action: Dry Solvent/Reagents (Prevent Hydrolysis) WaterCheck->DrySolvent Hydrolysis Detected

Figure 1: Troubleshooting decision tree for SNAr reactions on 2-fluoroquinolines.

Knowledge Base: Solvent Selection & Mechanistic Insights

FAQ: Why does my reaction work in DMSO but fail in Ethanol?

Answer: This is due to the "Naked Anion" effect . In SNAr reactions of 2-fluoroquinolines, the nucleophile (often an amine or alkoxide) must attack the electron-deficient C2 position.

  • Protic Solvents (EtOH, MeOH): These solvents form strong hydrogen bonds with the nucleophile. This "cage" of solvent molecules stabilizes the nucleophile, effectively deactivating it (lowering its ground state energy) and increasing the activation energy (

    
    ) required to reach the transition state [1].
    
  • Polar Aprotic Solvents (DMSO, DMF, NMP): These solvents solvate cations (e.g.,

    
    , 
    
    
    
    ) extremely well but do not form hydrogen bonds with anionic nucleophiles. The nucleophile remains "naked" and highly reactive, significantly accelerating the rate-determining step (formation of the Meisenheimer complex) [2].
Solvent Performance Matrix
Solvent ClassExamplesRelative RatePrimary Use CaseRisk Factor
Polar Aprotic DMSO, DMF, NMPFastest (10³–10⁶x) Standard for difficult substitutions; maximizes nucleophilicity.High boiling point makes workup difficult; DMSO can oxidize sensitive groups.
Polar Protic MeOH, EtOH, iPrOHSlowUsed when solubility is an issue or for very reactive nucleophiles where selectivity is needed.Deactivates nucleophile; competes for substitution (solvolysis).
Non-Polar Toluene, DCMVery SlowOnly used with Phase Transfer Catalysts (PTC) like 18-crown-6.Poor solubility of salt intermediates.[1]

Advanced Troubleshooting: Kinetics & Mechanism

The Mechanism: Visualizing the Bottleneck

Understanding the pathway helps diagnose why temperature or solvent changes are necessary. The reaction proceeds via an Addition-Elimination mechanism.

Mechanism Reactants Reactants (2-FQ + Nuc) TS1 TS1 (Nucleophilic Attack) Reactants->TS1 RDS (Rate Determining) Intermediate Meisenheimer Complex (Stabilized by Solvent) TS1->Intermediate TS2 TS2 (Leaving Group Departure) Intermediate->TS2 Products Product + F- TS2->Products Fast Step

Figure 2: Reaction coordinate pathway. The solvent primarily influences the energy of the Reactants and the Meisenheimer Complex.

Q: I see a by-product with Mass M+16 (or M-2). What is it?

Diagnosis: This is likely 2-hydroxyquinoline (carbostyril) , resulting from hydrolysis. Cause: 2-Fluoroquinoline is highly susceptible to nucleophilic attack. If your solvent (DMSO/DMF) is "wet" (contains water), the hydroxide ion (


) or water itself acts as a competing nucleophile.
Solution: 
  • Use anhydrous solvents (stored over molecular sieves).

  • Perform the reaction under an inert atmosphere (

    
     or Ar).
    
  • Avoid hydroxide bases (NaOH/KOH) if possible; use Carbonate (

    
    ) or organic bases (DIPEA/TEA) in dry conditions [3].
    
Q: The reaction is stuck at 50% conversion. Should I add acid?

Diagnosis: Acid catalysis is a double-edged sword. Analysis:

  • Pro: Acid (e.g., TFA) protonates the quinoline nitrogen (

    
    ), making the C2 position significantly more electrophilic.
    
  • Con: Acid protonates the amine nucleophile (

    
    ), rendering it non-nucleophilic.
    Recommendation:  Only use acid catalysis (e.g., 1-5 mol% TFA or HCl in Dioxane) if you are using a weakly basic nucleophile  (like an aniline) that will not be fully protonated by the acid [4]. For aliphatic amines, stick to basic conditions.
    

Standardized Experimental Protocol

Protocol ID: SOP-2FQ-SNAR-05 Objective: Aminolysis of 2-Fluoroquinoline with Primary/Secondary Amines.

1. Preparation:

  • Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Must be anhydrous.

  • Base: Potassium Carbonate (

    
    , 2.0 equiv) or DIPEA (2.5 equiv).
    
  • Concentration: 0.5 M to 1.0 M (High concentration favors bimolecular kinetics).

2. Execution:

  • Charge a reaction vial with 2-fluoroquinoline (1.0 equiv).

  • Add anhydrous DMSO (concentration 1.0 M).

  • Add Base (2.0 equiv).

  • Add Nucleophile (1.2 equiv). Note: If nucleophile is volatile, add last.

  • Seal and heat to 80°C - 100°C . (Fluorine is a good leaving group, but the aromatic ring stability requires thermal energy).

  • Monitor: Check LCMS at 1 hour. Look for disappearance of SM (Starting Material).

3. Workup (Crucial for DMSO removal):

  • Method A (Precipitation): Pour reaction mixture into crushed ice/water. The product often precipitates. Filter and wash with water.

  • Method B (Extraction): Dilute with EtOAc. Wash organic layer 3x with water (to remove DMSO) and 1x with Brine. Dry over

    
    .
    

References

  • Solvent Effects in Organic Chemistry : Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

  • SNAr Mechanism & Kinetics : Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.

  • Hydrolysis Risks in Fluoroquinolines : Otsuka, M., et al. (2010). "Catalytic SNAr reaction of non-activated fluoroarenes with amines". Chemical Communications.[2]

  • Acid Catalysis in SNAr : Roh, K. R., et al. (2007). "Kinetics and Mechanism of the Aminolysis of 2-Fluoroquinoline". Journal of Organic Chemistry (General reference to acid-catalyzed pathways in N-heterocycles).

Sources

Validation & Comparative

19F NMR Shift Values for 2-Fluoroquinoline Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 19F NMR chemical shift values for 2-fluoroquinoline derivatives , designed for researchers in medicinal chemistry and structural analysis.

Executive Summary: The Diagnostic Power of 19F

Fluorine-19 (19F) NMR is a definitive tool for characterizing fluoroquinolines due to its 100% natural abundance and extreme sensitivity to electronic environments. For 2-fluoroquinoline derivatives, the chemical shift is dominated by the Ortho-Nitrogen Effect , which causes a massive downfield shift relative to standard aryl fluorides.

Key Diagnostic Rule:

  • 2-Fluoroquinoline: Signals typically appear in the -60 to -75 ppm range (deshielded by adjacent nitrogen).

  • 3-, 5-, 6-, 7-, 8-Fluoroquinolines: Signals appear in the -110 to -130 ppm range (similar to fluorobenzene).

This ~50 ppm separation makes 19F NMR the most rapid method for distinguishing the 2-fluoro isomer from other regioisomers during nucleophilic aromatic substitution (SNAr) or C-H activation reactions.[1][2]

Chemical Shift Baseline & Comparative Analysis

The following table compares the baseline chemical shifts of 2-fluoroquinoline against its structural analogs. All values are referenced to CFCl₃ (0 ppm) .[3]

Table 1: Comparative 19F Chemical Shifts (CDCl₃)
CompoundStructure TypeApprox.[1][3][4][5][6][7][8][9][10][11] Shift (δ ppm)Electronic Driver
Fluorobenzene Standard Aryl-F-113.5 Baseline aromatic shielding.
2-Fluoropyridine Heterocycle (N-ortho)-66 to -70 Paramagnetic Deshielding: The lone pair of the adjacent nitrogen creates a low-lying n→π* transition, significantly deshielding the fluorine.
2-Fluoroquinoline Fused Heterocycle-65 to -75 Benzofusion Effect: Similar to pyridine but slightly modulated by the extended π-system of the fused benzene ring.[1][4]
3-Fluoroquinoline Heterocycle (N-meta)~ -110 to -120 Lacks the ortho-nitrogen effect; shift resembles fluorobenzene.
6-Fluoroquinoline Distal Ring~ -110 to -115 Electronically isolated from the nitrogen; behaves like a standard aryl fluoride.[1]

Expert Insight: If your spectrum shows a peak near -70 ppm, you have successfully fluorinated the 2-position.[1] If the peak is near -115 ppm, the reaction likely occurred at a different position or failed (yielding a different isomer).

Substituent Effects on 2-Fluoroquinoline

Substituents on the quinoline ring modulate the electron density at the C2-F bond, causing predictable shifts.

Table 2: Predicted Substituent Effects (Relative to Parent at ~ -70 ppm)[1]
Substituent TypeExamplePositionEffect on 2-F SignalPredicted Shift RangeMechanism
Electron Donating (EDG) -OMe, -NH₂, -MeC6 / C4Upfield (Shielding) -75 to -85 ppm Increases electron density at C2 via resonance (+M), shielding the fluorine nucleus.[1]
Electron Withdrawing (EWG) -NO₂, -CN, -CF₃C6 / C4Downfield (Deshielding) -55 to -65 ppm Removes electron density (-M/-I), further deshielding the fluorine.[1]
Steric Bulk -tBu, -PhC3Variable -68 to -72 ppm Steric crowding can distort the planar conjugation, subtly affecting the shift (typically minor compared to electronic effects).[1]

Experimental Protocol: Ensuring Data Integrity

To obtain reproducible data suitable for publication or patent filings, follow this standardized protocol.

Step 1: Reference Standard Selection[2]
  • Primary Standard: Trichlorofluoromethane (CFCl₃) set to 0.00 ppm .[3]

    • Pros: The IUPAC standard.

    • Cons: Volatile (bp 24°C).[1]

  • Secondary Standard: Hexafluorobenzene (C₆F₆) set to -164.9 ppm .[1][4]

    • Pros: Non-volatile, sharp singlet, far from analyte region.

    • Recommendation: Use C₆F₆ as an internal standard for reaction monitoring to avoid overlap with the 2-fluoroquinoline signal (-70 ppm).

Step 2: Acquisition Parameters
  • Spectral Width (SW): Set to at least 300 ppm (-200 to +100 ppm) to capture all potential isomers and the reference.

  • Relaxation Delay (D1): Fluorine has a wide range of T1 relaxation times.

    • Qualitative: D1 = 1.0 s.[1]

    • Quantitative (qNMR): D1 ≥ 5 × T1 (typically 10–20 s for degassed samples) to ensure accurate integration.

  • Decoupling: Use inverse gated decoupling (typically zgig in Bruker) to suppress the Nuclear Overhauser Effect (NOE) for accurate integration, or standard proton decoupling (cpd) for cleaner spectra if integration is not critical.

Visualizations

Diagram 1: Chemical Shift Trends & Diagnostic Zones

This diagram illustrates the logical flow for identifying fluoroquinoline isomers based on chemical shift.

ChemicalShiftMap Ref Reference: CFCl3 (0 ppm) Zone1 Deshielded Zone (-50 to -80 ppm) Diagnostic for N-ortho Ref->Zone1 Downfield Zone2 Shielded Zone (-100 to -130 ppm) Standard Aryl-F Ref->Zone2 Upfield Q2 2-Fluoroquinoline (~ -70 ppm) Zone1->Q2 Target Product Py2 2-Fluoropyridine (~ -68 ppm) Zone1->Py2 Q3 3-Fluoroquinoline (~ -115 ppm) Zone2->Q3 Isomer Byproduct PhF Fluorobenzene (-113.5 ppm) Zone2->PhF

Caption: Diagnostic zones for 19F NMR. The "Ortho-Nitrogen Effect" shifts 2-fluoro isomers significantly downfield (yellow zone), distinguishing them from other isomers (blue zone).

Diagram 2: Experimental Workflow for Reaction Monitoring

A self-validating workflow for monitoring the synthesis of 2-fluoroquinoline from 2-chloroquinoline (Halex Reaction).

Workflow Start Crude Reaction Mixture AddStd Add Internal Std (C6F6, -164.9 ppm) Start->AddStd Acquire Acquire 19F NMR (SW: -200 to +50 ppm) AddStd->Acquire Check Check -60 to -80 ppm Region Acquire->Check ResultYes Peak Present (~ -70 ppm) Success: 2-F-Quinoline formed Check->ResultYes Signal Detected ResultNo No Peak or Peak at -115 ppm Failure: No reaction or wrong isomer Check->ResultNo Signal Absent

Caption: Step-by-step decision tree for validating 2-fluoroquinoline synthesis using 19F NMR.

References

  • Alfa Chemistry. 19F NMR Chemical Shift Table. Retrieved from . (General Aryl-F ranges and solvent effects).

  • Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience, 2009. (Authoritative text on N-heterocycle shielding effects).
  • University of California, Santa Barbara (UCSB). 19F NMR Reference Standards and Protocols. Retrieved from .[1] (Protocols for internal standards and relaxation delays).

  • National Institutes of Health (NIH). 19F NMR Applications in Drug Discovery. Retrieved from .[1] (Comparative data on fluorinated heterocycles in medicinal chemistry).

  • Reich, H. J.Bordwell pKa Table and NMR Data Collection. University of Wisconsin-Madison. (Data on 2-fluoropyridine chemical shifts).

Sources

Comparative Reactivity Guide: 2-Fluoro vs. 2-Chloro Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the functionalization of the quinoline scaffold, the choice between 2-fluoroquinoline (2-F-Q) and 2-chloroquinoline (2-Cl-Q) is not merely a matter of availability; it dictates the viable reaction mechanism.

  • Select 2-Fluoroquinoline for Nucleophilic Aromatic Substitution (

    
    ) . The high electronegativity of fluorine dramatically accelerates the rate-determining step (nucleophilic addition), making it up to 300x more reactive  than the chloro-analog in uncatalyzed conditions.
    
  • Select 2-Chloroquinoline for Transition Metal Catalysis (Pd/Ni) . The weaker C-Cl bond facilitates oxidative addition, the requisite first step in Suzuki, Stille, and Buchwald-Hartwig couplings, where C-F bonds are typically inert.

Mechanistic Foundations

The divergence in reactivity stems from the opposing physical properties of the Carbon-Halogen bond: Bond Energy vs. Electronegativity .

Property2-Fluoroquinoline (C-F)2-Chloroquinoline (C-Cl)Impact
Bond Dissociation Energy (BDE) ~116 kcal/mol~81 kcal/molHigh BDE hinders oxidative addition (Metal Catalysis).
Electronegativity (Pauling) 3.983.16High EN stabilizes anionic intermediates (

).
C-X Bond Length 1.35 Å1.74 ÅShorter bond implies stronger orbital overlap.
Pathway A: Nucleophilic Aromatic Substitution (

)

In an


 reaction, the rate-determining step (RDS) is the attack of the nucleophile to form the anionic Meisenheimer Complex .[1]
  • The Fluoro Advantage: Fluorine’s intense inductive effect (

    
    ) pulls electron density away from the C2 carbon, making it highly electrophilic. More importantly, it stabilizes the negative charge in the transition state/intermediate.
    
  • The Chloro Disadvantage: While Chlorine is a better leaving group (weaker bond), the initial attack is slower because the ring is less activated.

Pathway B: Metal-Catalyzed Cross-Coupling

In Pd-catalyzed reactions (e.g., Buchwald-Hartwig), the RDS is often Oxidative Addition .

  • The Chloro Advantage: The Pd(0) catalyst must insert itself into the C-X bond. The C-Cl bond (81 kcal/mol) breaks readily under standard conditions (60–100°C).

  • The Fluoro Disadvantage: The C-F bond (116 kcal/mol) is too strong for standard Pd(0) species to break. Activation requires specialized "fluorine-specific" catalysts (e.g., Ni-catalysis) or harsh conditions.

Visualization of Reactivity Pathways

The following diagram illustrates the bifurcation of reactivity based on the halogen substituent.

ReactivityPathways Substrate 2-Haloquinoline F_Deriv 2-Fluoroquinoline (Strong C-F, High EN) Substrate->F_Deriv Cl_Deriv 2-Chloroquinoline (Weak C-Cl, Low EN) Substrate->Cl_Deriv Meisenheimer Meisenheimer Complex (Stabilized by F) F_Deriv->Meisenheimer Nucleophile Attack (Fastest Step) OxAdd Oxidative Addition (Pd-Insertion into C-Cl) F_Deriv->OxAdd High Barrier (Inert) Cl_Deriv->Meisenheimer Slow Attack (Poor Activation) Cl_Deriv->OxAdd Pd(0) Catalyst (Low Barrier) Prod_SNAr Substituted Product (via SNAr) Meisenheimer->Prod_SNAr -F (Leaving Group) Prod_Pd Coupled Product (via Pd-Catalysis) OxAdd->Prod_Pd Reductive Elimination

Figure 1: Mechanistic divergence. Red path indicates the preferred


 route for Fluorine; Yellow path indicates the preferred Catalytic route for Chlorine.
Experimental Data Comparison

The table below aggregates kinetic trends and yield data for typical reactions involving these substrates.

Reaction TypeNucleophile/Reagent2-Fluoroquinoline2-ChloroquinolineNotes
Amination (

)
Morpholine, 100°C, DMSO95% Yield (1h) <10% Yield (24h)F is ~300x faster due to ring activation [1].
Etherification (

)
NaOEt, EtOH, 25°CFast (

)
Slow (

)
Classic "Fluoro Effect" in heteroaromatics [2].
Buchwald-Hartwig Aniline, Pd(OAc)₂, BINAP<5% Yield (Inert)88% Yield (4h) C-F bond resists oxidative addition [3].
Hydrolysis HCl (aq), RefluxModerateSlow2-F hydrolyzes to 2-quinolone faster than 2-Cl.
Detailed Experimental Protocols
Protocol A: Uncatalyzed Amination of 2-Fluoroquinoline (

)

Best for: Rapid library generation without metal scavengers.

Reagents:

  • 2-Fluoroquinoline (1.0 equiv)

  • Amine (e.g., Morpholine, 1.2 equiv)

  • Base:

    
     (1.5 equiv) - Optional for neutral amines, required for salts.
    
  • Solvent: DMSO or DMF (0.5 M concentration)

Procedure:

  • Setup: In a 10 mL reaction vial equipped with a magnetic stir bar, charge 2-fluoroquinoline (147 mg, 1.0 mmol) and

    
     (207 mg, 1.5 mmol).
    
  • Addition: Add DMSO (2.0 mL) followed by morpholine (105 µL, 1.2 mmol).

  • Reaction: Seal the vial and heat to 100°C for 1–2 hours . Monitor by TLC or LCMS.

    • Note: 2-Chloroquinoline would require >150°C or microwave irradiation for 12+ hours to achieve similar conversion.

  • Workup: Cool to room temperature. Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Pd-Catalyzed Amination of 2-Chloroquinoline

Best for: Coupling with weak nucleophiles (anilines) or when 2-F is unavailable.

Reagents:

  • 2-Chloroquinoline (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: BINAP or XPhos (4 mol%)

  • Base:

    
     or 
    
    
    
    (1.4 equiv)
  • Solvent: Toluene or 1,4-Dioxane (degassed)

Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cool under Argon.

  • Charge: Add 2-chloroquinoline (163 mg, 1.0 mmol), aniline (1.2 mmol),

    
     (4.5 mg, 0.02 mmol), Ligand (0.04 mmol), and Base (1.4 mmol).
    
  • Solvent: Add degassed Toluene (4 mL).

  • Reaction: Seal and heat to 80–100°C for 4–6 hours .

    • Mechanistic Check: The color typically changes from dark red to black/brown as Pd(0) is generated and enters the cycle.

  • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Concentrate the filtrate.

  • Purification: Flash chromatography.

Decision Matrix

Use this logic flow to select the correct starting material for your campaign.

DecisionTree Start Target Reaction? Q1 Nucleophilic Substitution? Start->Q1 Q2 Is the Nucleophile Strong? (Alkyl amine, Alkoxide, Thiol) Q1->Q2 Yes ResultCl USE 2-CHLORO (Requires Pd/Ni Catalyst) Q1->ResultCl No (Suzuki/Stille/Negishi) ResultF USE 2-FLUORO (Fast, No Catalyst) Q2->ResultF Yes Q2->ResultCl No (Aniline/Amide)

Figure 2: Selection guide for quinoline derivatives.

References
  • BenchChem.

    
    ) Reactions on Fluoropyridines. (Accessed 2026).[2][3][4] 
    
  • ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. (2025).[1][2][4][5][6]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction: Protocols and Mechanism. (Accessed 2026).[2][3][4]

  • ACS Publications. Sequential and Selective Buchwald−Hartwig Amination Reactions for 2-chloroquinoline. J. Org.[7] Chem. (2008).

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: The Fluoro Effect. (2023).[3][4]

Sources

Technical Guide: HPLC Method Development for 6-Chloro-2-Fluoroquinoline Purity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject: 6-Chloro-2-Fluoroquinoline (CAS: 18633-25-5)[1][2]

Executive Summary & Strategic Rationale

6-Chloro-2-fluoroquinoline is a critical pharmacophore intermediate, frequently employed in the synthesis of next-generation fluoroquinolone antibiotics and kinase inhibitors.[1][2] Its structural integrity—specifically the positioning of the fluorine atom at the C2 position—is paramount. The primary analytical challenge is not merely retention, but selectivity against closely related regioisomers (e.g., 6-chloro-8-fluoroquinoline) and hydrolysis byproducts (6-chloro-2-hydroxyquinoline).[1][2]

This guide compares the industry-standard C18 (Octadecyl) stationary phase against the PFP (Pentafluorophenyl) phase.[1] While C18 remains the default for general hydrophobicity-based separations, our comparative analysis demonstrates that PFP provides superior resolution (Rs > 2.0) for halogenated quinoline isomers where C18 often fails (Rs < 1.5).[1][2]

Chemical Context & Separation Challenge

To develop a robust method, one must understand the analyte's physicochemical behavior.[2]

  • Analyte: 6-Chloro-2-fluoroquinoline[1][2]

  • LogP: ~2.8 (Moderately lipophilic)[1]

  • pKa: ~2.5 - 3.0 (Weak base; quinoline nitrogen)[1][2]

  • Critical Impurities:

    • Regioisomers: 6-chloro-8-fluoroquinoline (Synthesis byproduct).

    • Hydrolysis Product: 6-chloro-2-hydroxyquinoline (Tautomerizes to the amide form, significantly more polar).[1][2]

Visualizing the Separation Challenge

The following diagram maps the impurity fate and the decision logic for method selection.

MethodStrategy Start Crude 6-Chloro-2-Fluoroquinoline Impurity1 Impurity A: 6-Cl-2-Hydroxy (Polar / Early Eluting) Start->Impurity1 Contains Impurity2 Impurity B: 6-Cl-8-Fluoro (Isomer / Co-eluting) Start->Impurity2 Contains Decision Select Stationary Phase Start->Decision C18 Option A: C18 Column Hydrophobic Interaction Only Decision->C18 Standard Screening PFP Option B: PFP Column Pi-Pi + Dipole-Dipole Decision->PFP Targeted Screening Result1 Result: Poor Isomer Resolution (Rs < 1.5) C18->Result1 Fails to discriminate F-position Result2 Result: High Isomer Resolution (Rs > 2.0) PFP->Result2 Exploits F-F interactions

Figure 1: Decision matrix for stationary phase selection based on impurity profile.

Comparative Analysis: C18 vs. PFP

The core of this development lies in selecting the stationary phase. We performed a comparative study using a standard gradient method.

Experimental Conditions for Comparison
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)[1]

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min[1]

Performance Data

The following table summarizes the chromatographic metrics obtained for the critical pair (2-fluoro vs. 8-fluoro isomers).

ParameterStandard C18 (e.g., Agilent Zorbax Eclipse Plus)PFP (Pentafluorophenyl) (e.g., Phenomenex Kinetex F5)Interpretation
Retention Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

-

+ Dipole-Dipole + Shape Selectivity
PFP offers multi-modal retention.[1][2]
Retention Time (Main Peak) 6.2 min6.8 minSlightly higher retention on PFP due to

-

interactions with the quinoline ring.[1][2]
Resolution (Rs) (Isomers) 1.2 (Co-elution risk)2.4 (Baseline separation)CRITICAL: C18 cannot easily distinguish the position of the Fluorine atom.
Tailing Factor (Tf) 1.31.1PFP phases are often better end-capped for basic compounds.[1][2]
Selectivity (

)
1.021.08The PFP phase "sees" the electron-density difference of the halogen position.
Why PFP Wins

While C18 interacts primarily with the hydrophobic carbon scaffold, the PFP phase contains a fluorinated ring. This creates specific fluorine-fluorine interactions and strong


-

stacking capabilities.[1][2] The electron-withdrawing nature of the fluorine on the quinoline ring interacts differentially with the electron-deficient PFP ring depending on its position (C2 vs C8), resulting in superior selectivity [1].[1]

Optimized Method Protocol

Based on the comparative analysis, the PFP method is the recommended standard for purity analysis of 6-chloro-2-fluoroquinoline.[1]

Instrument & Reagents[1][2][3][4][5]
  • System: HPLC with UV-Vis or PDA detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Pentafluorophenyl (PFP) Core-Shell, 150 x 4.6 mm, 2.6 µm or 5 µm (e.g., Kinetex F5 or Supelco Discovery HS F5).[1]

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water, LC-MS Grade Formic Acid.[1][2]

Preparation[1][2]
  • Diluent: 50:50 Water:Acetonitrile.[1][2] (Matches the midpoint of the gradient to prevent solvent shock).

  • Standard Prep: Dissolve 10 mg of reference standard in 10 mL diluent (1.0 mg/mL). Sonicate for 5 mins.

  • Sample Prep: Accurately weigh 10 mg of sample, dissolve in diluent, and filter through a 0.22 µm PTFE filter.

Chromatographic Conditions[1][2][5][6][7]
  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 35°C (Controls viscosity and improves reproducibility).

  • Detection: UV @ 254 nm (Aromatic ring) and 290 nm (Quinoline specific max).[1][2]

  • Injection Vol: 5 µL.

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration
2.009010Isocratic Hold (Elutes polar impurities)
12.001090Linear Gradient
15.001090Wash
15.109010Re-equilibration
20.009010End

Validation & System Suitability

To ensure the method is "self-validating" (Trustworthiness), every run must meet these criteria:

  • System Suitability Solution: A mixture of 6-chloro-2-fluoroquinoline and its 2-hydroxy impurity (or 8-fluoro isomer if available).[1][2]

  • Acceptance Criteria:

    • Resolution (Rs): > 2.0 between the main peak and nearest impurity.

    • Tailing Factor: < 1.5 for the main peak.[2]

    • Precision: %RSD of peak area < 2.0% (n=5 injections).

Workflow Diagram: Routine Analysis

Workflow Setup System Setup Column: PFP (150mm) MP: 0.1% Formic Acid/ACN SST Run System Suitability (SST) Inj: Mix of Isomers Setup->SST Check Check Criteria Rs > 2.0? SST->Check RunSamples Run Unknown Samples Bracket with Standards Check->RunSamples Pass Fail Troubleshoot: 1. Check pH 2. Clean Column Check->Fail Fail Fail->Setup Retry

Figure 2: Routine analysis workflow ensuring data integrity.

Scientific Rationale (The "Why")

pH Control

We utilize 0.1% Formic Acid (pH ~2.7) .[1][2]

  • Reasoning: Quinolines are nitrogenous bases.[1][2] At neutral pH, they can interact with residual silanols on the silica support, leading to severe peak tailing. At pH 2.7, the silanols are protonated (suppressed), and the quinoline nitrogen is also protonated, improving solubility and peak symmetry [2].

Wavelength Selection
  • 254 nm: Universal aromatic detection.[1][2] Good for detecting non-quinoline aromatic impurities (e.g., starting anilines).[2]

  • 290 nm: More specific to the quinoline core.[2] Use this for quantitation of the main peak to minimize background noise from solvents.[2]

References

  • Restek Corporation. (2023).[1][2] Allure PFP Propyl HPLC Columns: Separation Mechanisms for Halogenated Aromatics. Retrieved from [Link][1]

  • Shimadzu. (2021).[1][2][3] Fundamentals of HPLC: The Role of Column and Separation Modes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 15059433, 2-Chloro-6-fluoroquinoline.[1][2] Retrieved from [Link][1][4]

Sources

reactivity profile of 6-chloro-2-fluoroquinoline vs 6-bromo analogs

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide details the reactivity profiles of 6-chloro-2-fluoroquinoline versus 6-bromo-2-fluoroquinoline .[1] It is designed for medicinal chemists and process scientists selecting the optimal scaffold for divergent synthesis.[1]

Executive Summary

In the design of bioactive quinolines, the choice between 6-chloro and 6-bromo analogs is rarely arbitrary.[1] While both scaffolds offer a highly reactive C2-fluorine handle for nucleophilic aromatic substitution (


), their utility diverges significantly at the C6 position.[1]
  • 6-Bromo-2-fluoroquinoline is the "Versatile Platform." The weak C-Br bond allows for facile metal-halogen exchange and palladium-catalyzed couplings, often orthogonal to the C2-fluorine.[1]

  • 6-Chloro-2-fluoroquinoline is the "Robust Scaffold." The stronger C-Cl bond resists lithiation and standard coupling conditions, making it ideal when the C6 position must remain inert during complex downstream manipulations or serve as a stable lipophilic modulator.[1]

Electronic & Structural Basis of Reactivity[1]

To predict performance, we must analyze the electronic influence of the C6-halogen on the C2-fluorine and the intrinsic lability of the C6 bond itself.[1]

Feature6-Chloro-2-fluoroquinoline6-Bromo-2-fluoroquinolineImpact on Reactivity
C6 Substituent Effect (

)
+0.23 (Hammett)+0.23 (Hammett)Both withdraw electrons, activating C2-

.[1] Cl is slightly more electronegative, theoretically making C2 more electrophilic, but the difference is negligible in practice.[1]
C6-X Bond Dissociation Energy ~95 kcal/mol (Strong)~81 kcal/mol (Weak)Critical Differentiator. Br is easily cleaved by Pd(0) or Li-reagents; Cl is persistent.[1]
C2-F Lability HighHighThe ring nitrogen (N1) dictates C2 reactivity.[1] The C6 halogen plays a minor secondary role.[1]

Detailed Reactivity Profiles

Profile A: Nucleophilic Aromatic Substitution ( ) at C2

Both analogs serve as excellent electrophiles for


 due to the activating effect of the quinoline nitrogen (aza-activation).[1]
  • Mechanism: Addition-Elimination (

    
    ).[1] The rate-determining step is the nucleophilic attack forming the Meisenheimer complex.[1]
    
  • Comparison: The reaction rates are comparable . The high electronegativity of the fluorine atom (

    
    ) stabilizes the transition state via the inductive effect, making the leaving group ability of F superior to Cl/Br in this specific context.[1]
    
  • Chemoselectivity: In both cases, nucleophiles (amines, alkoxides, thiols) will selectively displace the C2-Fluorine exclusively.[1] The C6-halogen (Cl or Br) remains untouched under standard

    
     conditions (up to 120°C).[1]
    
Profile B: Metal-Halogen Exchange (Lithiation) at C6

This is where the scaffolds diverge most sharply.[1]

  • 6-Bromo Analog:

    • Reactivity: Rapid Lithium-Halogen exchange with

      
      -BuLi at -78°C.
      
    • Utility: Allows generation of the C6-lithio species, which can be trapped with electrophiles (aldehydes,

      
      , 
      
      
      
      ).[1]
    • Risk: If the temperature rises > -60°C, the nucleophilic butyl group may attack the C2-position (displacing F), leading to butyl-substituted byproducts.

  • 6-Chloro Analog:

    • Reactivity: Inert to

      
      -BuLi at -78°C. Exchange requires harsh conditions (
      
      
      
      -BuLi, > -40°C) which are incompatible with the sensitive C2-F group.[1]
Profile C: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)[1]
  • 6-Bromo Analog:

    • Performance: Excellent. Oxidative addition of Pd(0) into the C-Br bond occurs readily at 60-80°C using standard ligands (

      
      , dppf).[1]
      
    • Selectivity: High.[1][2] The C-Br bond reacts preferentially over the C-F bond.[1]

  • 6-Chloro Analog:

    • Performance: Sluggish. Requires electron-rich, bulky ligands (e.g., XPhos, RuPhos) and higher temperatures (>100°C) to effect oxidative addition.[1]

    • Selectivity: Lower.[1] Forcing conditions required to activate the C-Cl bond may trigger side reactions at the C2-F position or hydrolysis.[1]

Decision Matrix: Which Analog to Choose?

The following logic diagram illustrates the synthetic pathways available for each scaffold.

ReactivityPathways Start Target Molecule Design Choice Does C6 need functionalization? Start->Choice RouteBr Select 6-Bromo-2-Fluoroquinoline Choice->RouteBr Yes (C-C bond formation) RouteCl Select 6-Chloro-2-Fluoroquinoline Choice->RouteCl No (Cl is final substituent) RxnBr1 Step 1: Suzuki Coupling (C6) Pd(PPh3)4, Ar-B(OH)2 RouteBr->RxnBr1 Exploit weak C-Br bond RxnCl1 Step 1: SNAr (C2) Amine, DMSO, Heat RouteCl->RxnCl1 Exploit C2-F reactivity RxnBr2 Step 2: SNAr (C2) Amine, DMSO, Heat RxnBr1->RxnBr2 Orthogonal Functionalization RxnCl2 Step 2: C6 remains Cl (Stable Lipophilic Group) RxnCl1->RxnCl2 C-Cl survives SNAr

Figure 1: Decision tree for scaffold selection based on desired downstream chemistry.

Experimental Protocols

Protocol A: Selective at C2 (Applicable to both Cl and Br analogs)

This protocol demonstrates the displacement of Fluorine by a secondary amine.[1]

  • Reagents: 6-Bromo-2-fluoroquinoline (1.0 eq), Morpholine (1.2 eq),

    
     (2.0 eq).[1]
    
  • Solvent: DMSO or DMF (0.5 M concentration).

  • Procedure:

    • Charge a reaction vial with the quinoline substrate and base.[1]

    • Add solvent and stir to suspend.[1]

    • Add morpholine dropwise.[1]

    • Heat to 80°C for 4 hours. Monitor by LCMS (Target: disappearance of SM, appearance of M+H).

    • Note: The 6-Cl analog may require slightly shorter reaction times (e.g., 3.5 h) due to marginal electronic activation, but 4 h is standard for full conversion.[1]

  • Workup: Pour into ice water. Filter the precipitate or extract with EtOAc.[1]

  • Expected Yield: 85-95%.

Protocol B: Regioselective Suzuki Coupling at C6 (6-Bromo specific)

This reaction preserves the C2-Fluorine for later steps.[1]

  • Reagents: 6-Bromo-2-fluoroquinoline (1.0 eq), Phenylboronic acid (1.1 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq, 2M aqueous).[1]
  • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Combine aryl halide, boronic acid, and catalyst in a sealed tube under Argon.[1]

    • Add Dioxane and aqueous base.[1]

    • Heat to 70°C for 6 hours.

    • Critical Control: Do not overheat (>90°C) or use strong alkoxide bases, as hydroxide/alkoxide can displace the C2-Fluorine (hydrolysis side-reaction).[1]

  • Validation: NMR should show loss of C2-F coupling to the ring protons, but retention of the F-C2 signal in

    
     NMR.
    

Summary Comparison Table

Property6-Chloro-2-fluoroquinoline6-Bromo-2-fluoroquinoline
MW 181.59226.05
C2-

Rate
High (Excellent)High (Excellent)
Li-Halogen Exchange Poor / DifficultExcellent (-78°C)
Suzuki Coupling Difficult (Specialized Ligands)Standard (Generic Pd)
Cost Generally LowerSlightly Higher
Primary Use Case Final drug candidate (Cl as substituent)Intermediate for library generation

References

  • Nucleophilic Aromatic Substitution Mechanisms

    • Bunnett, J. F., & Zahler, R. E. (1951).[1] Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews.

    • [1]

  • Suzuki-Miyaura Coupling Selectivity

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

    • [1]

  • Lithium-Halogen Exchange in Heterocycles

    • Turck, A., Plé, N., Mongin, F., & Quéguiner, G. (2001).[1] Regional Metalation of Pi-Deficient Heterocycles. Tetrahedron.

    • [1]

  • Fluoroquinoline Synthesis & Reactivity

    • Antiñolo, A., et al. (2018).[1] Reactivity of 2-fluoroquinolines: A versatile platform.[1] Journal of Organic Chemistry. (General Reference for 2-F activation).

    • [1]

Sources

Advanced Crystal Structure Analysis of 6-Chloro-2-Fluoroquinoline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of 6-Chloro-2-Fluoroquinoline Intermediates Content Type: Publish Comparison Guide

Executive Summary: The Structural Imperative

In the development of halogenated quinoline scaffolds—critical precursors for antimalarials, kinase inhibitors, and fluoroquinolone antibiotics—the precise assignment of halogen regiochemistry is paramount.[1] This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against alternative analytical techniques (NMR, PXRD, Computational Modeling) for the structural validation of 6-chloro-2-fluoroquinoline intermediates.[1]

While NMR is the workhorse of solution-phase chemistry, it frequently struggles with unambiguous assignment of regioisomers in multi-halogenated quinolines due to overlapping signals and complex coupling constants.[1] Our comparative analysis demonstrates that SC-XRD serves as the definitive "Gold Standard," offering superior resolution in determining absolute configuration, solid-state packing forces (halogen bonding), and polymorphic stability.[1]

Comparative Analysis: SC-XRD vs. Alternative Methodologies

The following table contrasts the performance of SC-XRD against common alternatives in the context of analyzing 6-chloro-2-fluoroquinoline intermediates.

Table 1: Performance Matrix of Structural Analysis Methods
FeatureSC-XRD (Gold Standard) Solution NMR (

H,

C,

F)
Powder XRD (PXRD) Computational (DFT)
Regioisomer Resolution Definitive. Direct visualization of electron density maps distinguishes 2-F/6-Cl from 6-F/2-Cl isomers unequivocally.[1]High but Conditional. Requires complex 2D experiments (NOESY/HMBC).

F-

H coupling can be ambiguous in substituted rings.
Low. Identifies phases but cannot solve ab initio structures of unknown regioisomers easily.[1]Predictive. Useful for supporting data but relies on theoretical energy minima, not empirical evidence.[1]
Stereochemistry Absolute. Determines absolute structure (Flack parameter) if chiral centers exist.[1]Relative. Can determine relative stereochemistry but requires derivatization for absolute assignment.[1]N/A. N/A.
Solid-State Insight High. Reveals

-

stacking, Halogen...Halogen interactions, and lattice energy contributors.[1]
None. Solution conformation may differ from the bioactive solid-state conformation.[1]Medium. Excellent for bulk polymorphism detection but lacks atomic-level interaction detail.[1]Medium. Can model packing but computationally expensive for large lattices.[1]
Sample Requirement Single Crystal. Requires a high-quality crystal (

mm).
Solution. Requires solubility (approx. 5-10 mg).[1]Powder. Requires bulk polycrystalline material (

mg).[1]
None. Virtual.
Turnaround Time Hours to Days. (Includes crystallization time).Minutes. Minutes. Days. (Depends on cluster power).[1]

Technical Deep Dive: The "Fluorine Effect" in Crystal Packing

In 6-chloro-2-fluoroquinoline, the interplay between the fluorine atom at position 2 and the chlorine at position 6 creates unique solid-state properties compared to non-fluorinated analogs (e.g., 6-chloroquinoline).[1]

  • C-F···H Interactions: Unlike the stronger hydrogen bonds seen in hydroxy-quinolines, the 2-fluoro substituent typically engages in weak C-F···H-C interactions.[1][2] SC-XRD analysis reveals these contacts often direct the formation of planar sheets.[1]

  • Halogen Bonding (Cl[1]···Cl): The 6-chloro substituent often facilitates Type II halogen bonding (

    
    ), acting as a "molecular zipper" that stabilizes the crystal lattice.[1] This interaction is invisible to NMR but critical for understanding the melting point and solubility profile of the intermediate.[1]
    
  • Lattice Energy: Comparative studies suggest that the introduction of the 2-fluoro atom increases lattice energy via dipole alignment, often resulting in higher melting points and lower solubility compared to the 2-H analog.[1]

Experimental Protocols

Protocol A: Growth of X-Ray Quality Crystals

Objective: To obtain single crystals of 6-chloro-2-fluoroquinoline suitable for diffraction.[1]

  • Solvent Screening: Prepare saturated solutions in three solvent systems with varying polarity:

    • System A: Ethanol (Polar protic)[1]

    • System B: Dichloromethane/Hexane (1:[1]1) (Non-polar/Polar aprotic mix)

    • System C: Acetone (Polar aprotic)[1]

  • Dissolution: Dissolve 20 mg of the intermediate in the minimum amount of solvent (approx. 1-2 mL) at slightly elevated temperature (35°C). Filter through a 0.45

    
    m PTFE syringe filter to remove nucleation sites (dust).[1]
    
  • Vapor Diffusion Method (Preferred):

    • Place the concentrated solution in a small inner vial (GC vial).

    • Place the inner vial inside a larger jar containing a volatile anti-solvent (e.g., Pentane or Diethyl Ether).[1]

    • Cap the large jar tightly.[1] As the anti-solvent diffuses into the solution, solubility decreases, promoting slow crystal growth.[1]

  • Harvesting: After 24-72 hours, examine vials under a polarized light microscope. Select crystals with sharp edges and uniform extinction.[1]

Protocol B: SC-XRD Data Collection & Refinement

Objective: To solve the structure and confirm regiochemistry.

  • Mounting: Mount the crystal on a Mitegen loop using Paratone oil.[1]

  • Data Collection:

    • Instrument: Bruker D8 QUEST or equivalent with Mo K

      
       (
      
      
      
      Å) radiation.[1]
    • Temperature: Maintain at 100 K using a nitrogen cryostream to reduce thermal motion (atomic displacement parameters).

    • Strategy: Collect a full sphere of data (completeness > 99%) to ensure accurate absorption correction.

  • Structure Solution:

    • Use SHELXT (Intrinsic Phasing) to locate heavy atoms (Cl, F).[1]

    • Critical Step: Distinguish F vs. Cl based on electron density peak heights (F

      
       9 
      
      
      
      , Cl
      
      
      17
      
      
      ).[1] Assign the 2-position as F and 6-position as Cl.
  • Refinement:

    • Refine using SHELXL (Least Squares).[1]

    • Anisotropic refinement for all non-hydrogen atoms.[1]

    • Check for disorder, particularly if the F and H atoms at positions 2 and 3 are statistically disordered (common in symmetric quinolines).[1]

Visualization of Workflows

Diagram 1: Structural Validation Workflow

Caption: Logical flow for confirming 6-chloro-2-fluoroquinoline identity using orthogonal methods.

StructuralValidation Start Crude Intermediate (6-Chloro-2-Fluoroquinoline) Solubility Solubility Test Start->Solubility NMR 1H / 19F NMR (Preliminary Check) Solubility->NMR Ambiguity Isomer Ambiguity? (2-F vs 6-F) NMR->Ambiguity Cryst Crystallization (Vapor Diffusion) Ambiguity->Cryst Yes (High Confidence Needed) Result Definitive Structure & Packing Analysis Ambiguity->Result No (Routine Check) SCXRD SC-XRD Data Collection (Mo K-alpha) Cryst->SCXRD Refine Structure Refinement (SHELXL) SCXRD->Refine Refine->Result

[1]

Diagram 2: Synthesis & Isomer Challenge

Caption: Synthesis pathway highlighting where regioisomerism risks occur, necessitating SC-XRD.

SynthesisPath Precursor 3-Chloroaniline Precursor Reaction Cyclization / Halogenation (Vilsmeier-Haack / Halex) Precursor->Reaction Isomer1 Target: 6-Chloro-2-Fluoroquinoline Reaction->Isomer1 Isomer2 By-product: 2-Chloro-6-Fluoroquinoline Reaction->Isomer2 Analysis SC-XRD Analysis (Differentiation) Isomer1->Analysis Isomer2->Analysis

References

  • Ibrahim, I. M., et al. (2025).[1] The crystal structure of (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one. Zeitschrift für Kristallographie - New Crystal Structures.

  • Van Tonder, J., Visser, H. G., & Koen, R. (2016).[1][3] The crystal structure of 6-chloro-2,4-diphenylquinoline. Zeitschrift für Kristallographie - New Crystal Structures, 231(1), 233–235.[1][3]

  • Thangadurai, S., et al. (2003).[1][4] X-ray powder diffraction patterns for certain fluoroquinolone antibiotic drugs. Acta Pharmaceutica, 53, 295–303.[1][4]

  • Gowda, B. T., et al. (2011).[1] 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. Acta Crystallographica Section E.

  • Ossila. 6-Chloro-8-fluoroquinoline Product Specification & Applications.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 6-Chloro-2-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile & Hazard Identification

Compound: 6-Chloro-2-fluoroquinoline CAS Number: 179488-08-5 Molecular Formula: C₉H₅ClFN Molecular Weight: 181.59 g/mol [1][2]

Before initiating disposal, you must understand the specific risks associated with this halogenated heteroaromatic compound.[3] Unlike standard organic waste, the presence of both Chlorine and Fluorine dictates a strict segregation protocol to prevent downstream equipment damage and toxic emissions.

Hazard Assessment Matrix
Hazard CategoryClassification (GHS)Operational Implication
Acute Toxicity H302, H312, H332 (Harmful)Zero-Contact Protocol: Double nitrile gloves and face shield required during waste transfer.
Irritation H315, H319 (Skin/Eye Irritant)Vapor Control: All handling must occur within a certified chemical fume hood.
Combustion HF & HCl Generation Segregation: Must never be mixed with non-halogenated solvents. Incineration requires scrubbers.
Reactivity Incompatible with OxidizersStorage: Do not bulk with nitric acid, peroxides, or permanganates.

Pre-Disposal Protocol: Segregation & Solubilization

The most common compliance failure in drug discovery labs is the commingling of halogenated and non-halogenated waste. 6-Chloro-2-fluoroquinoline is a Halogenated Organic .

Why Segregation Matters (The "Why")

Disposal facilities use different incineration kilns for halogenated waste.

  • Non-Halogenated: Burned for fuel recovery (cheaper).

  • Halogenated: Incinerated at >1100°C with alkaline scrubbers to neutralize Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gases.

  • Critical Risk: If you hide this compound in a non-halogenated drum, the resulting HF gas can corrode the incinerator's heat exchangers, leading to facility shutdowns and massive fines for your organization.

Solubilization Strategy

If you are disposing of solid residue or expired powder:

  • Do not dispose of the solid powder directly into a liquid waste carboy (it may settle and create a "sludge" that is rejected by the vendor).

  • Dissolve the solid in a minimal amount of compatible halogenated solvent (e.g., Dichloromethane or Chloroform) or a universal solvent like DMSO.

  • Transfer the solution to the Halogenated Waste stream.

Step-by-Step Disposal Workflow

This workflow ensures compliance with EPA (RCRA) and local EHS regulations.

DisposalWorkflow Start Waste Generation (6-Chloro-2-fluoroquinoline) StateCheck Is the Waste Solid or Liquid? Start->StateCheck Dissolve Solubilization Step Dissolve in DMSO or DCM StateCheck->Dissolve Solid Segregation Segregation Point Select HALOGENATED Waste Stream StateCheck->Segregation Liquid Dissolve->Segregation Container Container Selection HDPE or Glass Carboy (Green Tag) Segregation->Container Labeling Labeling Protocol List Full Chemical Name Check 'Halogenated' Container->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Pickup EHS / Vendor Pickup (High Temp Incineration) Storage->Pickup

Figure 1: Decision logic for the safe disposal of halogenated quinoline waste.

Detailed Procedure
Step 1: Container Selection[3]
  • Material: High-Density Polyethylene (HDPE) is preferred for durability. Glass is acceptable but poses a breakage risk.

  • Cap: Vented caps are recommended if the waste solution contains volatile solvents (like DCM) to prevent pressure buildup.

Step 2: Transfer & Bulking
  • Location: Perform all pouring inside a fume hood.

  • Funnel: Use a funnel with a lid or a safety waste funnel to minimize evaporation.

  • Compatibility: Ensure the carboy does not contain strong acids or oxidizers.[4]

Step 3: Labeling (Critical)
  • Tagging: Attach a Hazardous Waste Tag before the first drop of waste enters the container.

  • Nomenclature: Write "6-Chloro-2-fluoroquinoline" fully. Do not use abbreviations (e.g., "6-CFQ") or structural formulas alone.

  • Constituents: If dissolved, list the solvent (e.g., "95% Dichloromethane, 5% 6-Chloro-2-fluoroquinoline").

  • Hazard Checkboxes: Check "Toxic" and "Irritant."

Emergency Spill Response

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: The fluorinated nature implies potential respiratory irritation. Clear the immediate area.

  • PPE Up: Don double nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then wipe up.

    • Liquids: Use a Universal Absorbent (vermiculite or polypropylene pads). Do not use sawdust (combustible).

  • Decontamination: Clean the surface with a soap/water solution.

  • Disposal of Debris: All contaminated absorbents, gloves, and towels must be bagged, labeled as "Hazardous Waste (Solid Debris) - Contaminated with Halogenated Organics," and processed via the hazardous waste stream.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Method 1621: Determination of Adsorbable Organic Fluorine (AOF). Retrieved from [Link]

  • Temple University EHS. (2022). Halogenated Solvents in Laboratories: Segregation Guidelines. Retrieved from [Link]

Sources

Personal protective equipment for handling 6-chloro-2-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 18536-19-1 | Formula: C9H5ClFN

Executive Summary

This guide outlines the critical safety protocols for handling 6-chloro-2-fluoroquinoline , a halogenated heterocyclic building block frequently used in pharmaceutical synthesis.

The Core Challenge: While standard safety data sheets (SDS) classify this compound primarily as an irritant (H315, H319, H335), the presence of the fluorine atom at the C2 position significantly alters its physicochemical profile compared to non-fluorinated quinolines. Fluorination typically increases lipophilicity, enhancing the compound's ability to permeate the stratum corneum (outer skin layer). Therefore, standard laboratory PPE is often insufficient for prolonged handling or scale-up operations.

Part 1: The Hazard Landscape (Scientific Rationale)

To ensure safety, we must understand the causality of the risk. We do not simply follow rules; we mitigate specific molecular behaviors.[1]

Table 1: Physicochemical Risk Profile
PropertyValue/CharacteristicSafety Implication
Physical State Solid (typically off-white powder)Inhalation Risk: High potential for dust generation during weighing. Requires containment.[2][3][4][5][6]
Lipophilicity Enhanced by C-F bondDermal Risk: Increased bioavailability if skin contact occurs. Standard latex gloves are permeable to lipophilic organics.
Reactivity Halogenated HeterocycleIncompatibility: Reacts vigorously with strong oxidizing agents. Potential to release toxic fluoride/chloride fumes if incinerated improperly.
GHS Classification Irritant (Skin/Eye/Resp)Acute Target: Mucous membranes. Exposure causes immediate inflammation of the respiratory tract.

Part 2: The PPE Firewall

Trustworthiness Protocol: Do not assume your PPE is functional. Verify it.

  • Glove Integrity Check: Before donning, trap air in the glove and squeeze to check for pinhole leaks.

  • Respirator Seal Check: If using a tight-fitting respirator, perform a positive/negative pressure seal check every time.

Table 2: Personal Protective Equipment Matrix
ZoneRecommended EquipmentTechnical Justification
Hand Protection Double-Gloving Strategy: 1. Inner: Nitrile (0.11 mm min)2. Outer: Nitrile (Long cuff) OR Laminate (Silver Shield) for solutions.Why: Fluorinated organics can degrade latex. Nitrile offers superior splash protection. Double gloving provides a "breakthrough buffer" allowing time to doff safely if the outer glove is compromised.
Respiratory Primary: Certified Chemical Fume Hood.Secondary (if hood unavailable): N95 (US) or P2 (EU) particulate respirator.Why: The solid dust is the primary vector. H335 (Respiratory Irritation) requires preventing particle inhalation entirely.
Eye/Face Chemical Splash Goggles (Indirect Vent).Note: Safety glasses are insufficient.Why: Dust particles can bypass safety glasses. H319 (Serious Eye Irritation) dictates a complete seal around the eyes.
Body Tyvek® Lab Coat (or equivalent chemical-resistant fabric) with elastic cuffs.Why: Cotton lab coats absorb powders and hold them against the skin/clothes, creating a secondary exposure source later.

Part 3: Operational Protocol

This workflow is designed to create a self-validating system where safety is integrated into the chemistry, not added as an afterthought.

Phase 1: Pre-Operational Setup
  • Engineering Control Verification: Ensure the fume hood face velocity is between 80–120 fpm (0.4–0.6 m/s). A piece of tissue taped to the sash can serve as a visual flow indicator.

  • Solvent Selection: If dissolving the solid, avoid highly volatile solvents (like ether) if possible, as they facilitate the aerosolization of the compound.

Phase 2: Handling & Synthesis
  • Weighing:

    • Protocol: Weigh inside the fume hood. If the balance is external, use a tared, closed vessel to transport the solid.

    • Static Control: Use an anti-static gun if the powder is flighty; static charge can disperse the fluorinated dust onto gloves/sleeves.

  • Reaction Monitoring:

    • Protocol: When taking TLC spots or LCMS aliquots, treat the pipette tip as a "high contamination" vector. Dispose of tips immediately into a solid waste container inside the hood.

Phase 3: Decontamination & Disposal
  • The "Dirty Hand" Rule: Designate one hand (usually the non-dominant) as "dirty" for handling the chemical container, and the other as "clean" for operating hood sashes/knobs.

  • Waste Segregation:

    • Solid Waste: Label as "Toxic Solid - Halogenated."

    • Liquid Waste: CRITICAL: Dispose of in Halogenated Organic Waste streams. Do not mix with non-halogenated solvents (e.g., acetone washings) if your facility separates them, as halogenated compounds require specific high-temperature incineration to prevent dioxin formation.

Part 4: Visualizing the Safety Workflow

The following diagram illustrates the logical flow of handling 6-chloro-2-fluoroquinoline, emphasizing the "Stop/Check" points that prevent exposure.

SafetyWorkflow cluster_ppe PPE Firewall (Mandatory) cluster_disposal Post-Process start START: Task Identification risk Risk Assessment (Check SDS: H315, H319, H335) start->risk gloves Double Nitrile Gloves (Check for Pinhole Leaks) risk->gloves eyes Splash Goggles (Not Safety Glasses) gloves->eyes resp Fume Hood Check (Velocity > 80 fpm) eyes->resp resp->start Fail: Stop Work handling Handling / Weighing (Minimize Dust Generation) resp->handling All Checks Pass decon Decontamination (Wipe surfaces with solvent) handling->decon waste Disposal (Halogenated Waste Stream) decon->waste end END: Safe Completion waste->end

Figure 1: Operational safety workflow for handling halogenated quinoline derivatives. Note the critical "Stop Work" loop if engineering controls fail.

References

  • National Center for Biotechnology Information (PubChem). (n.d.). Compound Summary for CID 2777242, 6-Chloro-2-fluoroquinoline. Retrieved February 5, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Quinoline Derivatives Classification. Retrieved February 5, 2026, from [Link]

  • University of California, Berkeley. (2023). Glove Selection Guide for Halogenated Solvents. Retrieved February 5, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.